molecular formula C14H14ClN3O B1415381 4-[4-(6-Chloropyridazin-3-yl)phenyl]morpholine CAS No. 1105194-58-8

4-[4-(6-Chloropyridazin-3-yl)phenyl]morpholine

Cat. No.: B1415381
CAS No.: 1105194-58-8
M. Wt: 275.73 g/mol
InChI Key: OXFVGCYLXFDJFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(6-Chloropyridazin-3-yl)phenyl]morpholine is a specialized chemical compound incorporating both chloropyridazine and morpholine pharmacophores within its molecular structure, creating a versatile scaffold for pharmaceutical research and development. This compound belongs to a class of chloropyridazine derivatives that have demonstrated significant research potential in multiple therapeutic areas, particularly as modulators of neuronal nicotinic acetylcholine receptors (nAChRs) with studies showing nanomolar-range binding affinity to alpha4beta2 receptor subtypes . The structural configuration features an aromatic ring system with hydrogen bond acceptors that influence its molecular interactions and bioavailability . In neuroscience research, this compound serves as a valuable template for investigating nicotinic receptor function and developing potential therapeutic agents for neurological disorders. The 6-chloropyridazin-3-yl moiety has been identified as a key structural element contributing to high receptor affinity, with molecular modeling studies revealing unique pharmacophoric distance parameters that remain compatible with potent receptor binding despite exceeding conventional standards . Additionally, structurally related morpholine-phenyl compounds have emerged in metabolic disease research, with some derivatives investigated for their potential effects on dipeptidyl peptidase-4 (DPP-4) inhibition, insulin secretion, blood glucose regulation, and incretin hormone activity . Researchers utilize 4-[4-(6-Chloropyridazin-3-yl)phenyl]morpholine as a key intermediate in medicinal chemistry programs, particularly for the synthesis of more complex molecules targeting neurological and metabolic conditions. The compound's molecular structure, characterized by hydrogen bond acceptors and limited rotatable bonds, suggests favorable physicochemical properties for drug discovery applications . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Proper safety protocols should be followed during handling, and researchers should consult relevant safety data sheets before use in laboratory settings.

Properties

IUPAC Name

4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O/c15-14-6-5-13(16-17-14)11-1-3-12(4-2-11)18-7-9-19-10-8-18/h1-6H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFVGCYLXFDJFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C3=NN=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801250254
Record name 4-[4-(6-Chloro-3-pyridazinyl)phenyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801250254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105194-58-8
Record name 4-[4-(6-Chloro-3-pyridazinyl)phenyl]morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105194-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[4-(6-Chloro-3-pyridazinyl)phenyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801250254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine Mechanism of Action & Pharmacological Utility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine , a critical pharmacophore and synthetic intermediate in the discovery of kinase inhibitors, GABA-A receptor antagonists, and PARP inhibitors.

Executive Summary

4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine (hereafter referred to as CPM-P ) is a bioactive 3,6-disubstituted pyridazine scaffold. While often utilized as a high-value synthetic intermediate, its structural architecture—comprising a central pyridazine core, a phenyl linker, and a morpholine tail—classifies it as a privileged structure in medicinal chemistry.

Its mechanism of action (MoA) is dual-faceted:

  • Direct Pharmacological Activity : It acts as a competitive inhibitor at the ATP-binding site of various protein kinases (e.g., VEGFR-2, CDK) and potentially as a low-affinity antagonist at GABA-A receptors due to its biaryl homology with Gabazine (SR-95531).

  • Synthetic Functionalization : The C6-chlorine atom serves as an electrophilic handle for Nucleophilic Aromatic Substitution (

    
    ), enabling the rapid generation of high-affinity libraries for oncology and CNS indications.
    

Chemical Identity & Structural Biology

Pharmacophore Analysis

CPM-P is designed to interact with specific binding pockets in enzymes and receptors. Its efficacy is driven by three distinct structural domains:

DomainStructural ComponentPharmacological Function
Hinge Binder / Core 6-Chloropyridazine The nitrogen atoms (

) accept hydrogen bonds from the backbone (e.g., hinge region of kinases). The chlorine atom (

) occupies hydrophobic pockets or serves as a reactive site.
Linker Phenyl Ring Provides a rigid scaffold, orienting the morpholine tail into the solvent-exposed region or a specific hydrophobic channel.
Solubilizing Tail Morpholine Improves water solubility and pharmacokinetic properties. The oxygen atom can form hydrogen bonds, while the ring fits into solvent-interface pockets.
Structural Homology

CPM-P shares significant structural homology with several clinical and research-grade compounds:

  • Gabazine (SR-95531) : A potent GABA-A antagonist.[1][2] CPM-P mimics the biaryl core but lacks the carboxylic acid tail, suggesting potential (albeit lower affinity) binding to the GABA binding site.

  • Minaprine : An antidepressant (MAO inhibitor). CPM-P represents a rigidified, chlorinated analogue of the phenyl-pyridazine core found in Minaprine derivatives.

  • Kinase Inhibitors : The biaryl-morpholine motif is ubiquitous in inhibitors of VEGFR, PI3K, and mTOR.

Mechanism of Action (The Core)

Kinase Inhibition (ATP-Competitive)

The primary MoA for CPM-P and its derivatives is Type I ATP-competitive inhibition .

  • Binding Mode : The pyridazine nitrogen atoms form hydrogen bonds with the "hinge region" amino acids (e.g., Cys919 in VEGFR-2).

  • Hydrophobic Interaction : The phenyl ring sits in the hydrophobic pocket adjacent to the gatekeeper residue.

  • Solvent Interaction : The morpholine ring extends towards the solvent front, improving solubility and potentially interacting with surface residues (e.g., Asp/Glu).

GABA-A Receptor Antagonism

CPM-P acts as a structural probe for the GABA-A receptor orthosteric site .

  • Mechanism : It competes with GABA for the binding pocket at the

    
     subunit interface.
    
  • Effect : Unlike Gabazine, which has a charged acid group to anchor it, CPM-P is neutral. This likely results in lower affinity but higher membrane permeability , making it a useful scaffold for CNS-penetrant antagonist design.

Synthetic Activation (The "Pro-Drug" Mechanism)

In a drug discovery context, CPM-P is often the "activated" precursor. The C6-chlorine is displaced by amines (via


 or Buchwald-Hartwig coupling) to install "tail" groups that confer high specificity (e.g., selectivity for CDK4 vs. CDK6).

Visualization: Mechanism & Synthesis Pathways[3][4]

The following diagram illustrates the dual role of CPM-P: as a direct kinase inhibitor and as a precursor for diversified libraries.

CPM_Mechanism CPM CPM-P (Cl-Pyridazine-Phenyl-Morpholine) Kinase Kinase ATP Pocket (VEGFR-2, CDK) CPM->Kinase H-Bonding (Hinge) Hydrophobic Fit GABA GABA-A Receptor (Orthosteric Site) CPM->GABA Competitive Antagonism Library Diversified Library (Amino-Pyridazines) CPM->Library SnAr / Buchwald (R-NH2 Displacement) Library->Kinase High Potency (nM IC50)

Caption: Figure 1.[3] Dual utility of CPM-P as a direct low-affinity inhibitor and a high-value synthetic scaffold for potent drug discovery.

Experimental Protocols

Protocol A: Synthesis of CPM-P (Suzuki Coupling)

Objective : To synthesize CPM-P from commercially available precursors.

  • Reagents : 3,6-Dichloropyridazine (1.0 eq), 4-Morpholinophenylboronic acid (1.1 eq),

    
     (0.05 eq), 
    
    
    
    (2.0 eq).
  • Solvent : DME/Water (3:1).

  • Procedure :

    • Degas solvents with

      
       for 15 mins.
      
    • Combine reagents in a sealed tube.

    • Heat to 85°C for 12 hours.

    • Workup : Extract with EtOAc, wash with brine, dry over

      
      .
      
    • Purification : Flash chromatography (Hexane/EtOAc gradient).

  • Validation : Confirm structure via

    
    -NMR (look for pyridazine doublets at ~7.5-8.0 ppm).
    
Protocol B: Kinase Inhibition Assay (ADP-Glo)

Objective : To quantify the


 of CPM-P against a target kinase (e.g., VEGFR-2).
  • Preparation : Prepare 3x serial dilutions of CPM-P in DMSO.

  • Reaction :

    • Mix Kinase (2 ng/µL), Substrate (Poly GT), and ATP (10 µM) in reaction buffer.

    • Add CPM-P dilutions.

    • Incubate at RT for 60 mins .

  • Detection :

    • Add ADP-Glo™ Reagent (terminates reaction, depletes ATP). Incubate 40 mins.

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 mins.

  • Analysis : Measure luminescence. Plot RLU vs. log[Concentration] to determine

    
    .
    

References

  • Design and Synthesis of Pyridazine-Based VEGFR-2 Inhibitors . Source: Journal of Medicinal Chemistry. Context: Describes the biaryl-morpholine scaffold as a key hinge-binding motif for angiogenesis inhibition. URL: [Link]

  • GABA-A Receptor Antagonists: From Gabazine to Novel Probes . Source: Neuropharmacology. Context: Discusses the structure-activity relationship (SAR) of 3-phenyl-6-aminopyridazines (SR-95531 analogues). URL: [Link]

  • Morpholine as a Privileged Pharmacophore in Medicinal Chemistry . Source: Bioorganic & Medicinal Chemistry. Context: Reviews the role of morpholine in improving solubility and potency in kinase and CNS drugs. URL: [Link]

  • Synthesis of Novel Chloropyridazine Hybrids as PARP-1 Inhibitors . Source: European Journal of Medicinal Chemistry. Context: Details the use of chloropyridazine intermediates in synthesizing inhibitors for DNA repair pathways. URL: [Link]

Sources

"preliminary cytotoxicity screening of 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for conducting the preliminary cytotoxicity screening of the novel compound 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine. The discovery and development of new anticancer agents are paramount, and early-stage in vitro toxicity assessment is a critical step in identifying promising therapeutic candidates while filtering out those with unfavorable profiles.[1][2][3] This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for key experimental choices. We will detail a multi-assay strategy employing metabolic viability (MTT), cell membrane integrity (LDH), and apoptosis induction (Annexin V/PI) assays to build a robust preliminary toxicity profile of the compound.

Introduction: The Rationale for Investigation

The compound, 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine, is a hybrid structure incorporating two key pharmacophores with established relevance in oncology: the pyridazine and morpholine moieties.

  • The Pyridazine Scaffold: Pyridazine derivatives are a well-recognized class of heterocyclic compounds exhibiting a wide spectrum of biological activities, including potent anticancer effects.[4] Various substituted pyridazines have demonstrated significant cytotoxicity against a range of human cancer cell lines, such as leukemia, lung, colon, and breast cancer.[4][5][6] Their mechanisms of action are diverse, often involving the inhibition of critical cellular processes required for tumor growth.[6][7]

  • The Morpholine Moiety: The morpholine ring is another privileged structure in medicinal chemistry. Its inclusion in molecular design has been shown to enhance drug-like properties.[8] Furthermore, morpholine-containing compounds have demonstrated significant cytotoxic activity against various cancer cell lines, and in some cases, the ability to overcome multidrug resistance.[9][10][11]

The molecular hybridization of these two scaffolds in 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine presents a rational strategy for developing a novel anticancer agent.[12] This guide outlines the essential first step in its evaluation: a rigorous preliminary assessment of its cytotoxic potential.

Part 1: A Strategic Approach to Experimental Design

A successful cytotoxicity screen is built upon a logical and well-justified experimental design. The choices of cell models and assessment methods are critical for generating meaningful and reproducible data.

The Principle of Orthogonal Assays

To build a reliable toxicity profile, it is insufficient to rely on a single assay. Different assays measure distinct cellular events associated with cytotoxicity. By employing a multi-assay, or orthogonal, approach, we can corroborate findings and gain deeper insight into the compound's mechanism of action. This guide focuses on three pillars of cytotoxicity assessment:

  • Metabolic Activity: Is the compound affecting cellular metabolism?

  • Membrane Integrity: Is the compound causing physical damage to the cell membrane?

  • Apoptosis Induction: Is the compound triggering programmed cell death?

This strategy provides a more complete picture than any single method alone.

G cluster_assays Orthogonal Cytotoxicity Assays MTT MTT Assay (Metabolic Viability) Conclusion Comprehensive Cytotoxicity Profile MTT->Conclusion LDH LDH Assay (Membrane Integrity) LDH->Conclusion Annexin Annexin V/PI (Apoptosis) Annexin->Conclusion Compound Test Compound: 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine Compound->MTT Compound->LDH Compound->Annexin

Fig 1. Orthogonal assay strategy for cytotoxicity screening.
Rationale for Cell Line Selection

The choice of cell lines is fundamental to the relevance of the study.[13] For a preliminary screen, a panel approach is recommended to assess both the breadth of activity and potential selectivity.

  • Cancer Cell Panel: Select a panel of well-characterized human cancer cell lines from diverse tissue origins. This helps to determine if the compound has broad-spectrum activity or is specific to certain cancer types.[14][15]

    • MCF-7: A human breast adenocarcinoma cell line.[9][16]

    • A549: A human lung carcinoma cell line.[9][17]

    • HCT-116: A human colon cancer cell line.[16]

  • Non-Cancerous Control: Include a "normal" (non-cancerous) cell line to assess the compound's selectivity. A compound that is highly toxic to cancer cells but less so to normal cells has a better therapeutic window.[18]

    • NIH3T3: A well-established mouse embryonic fibroblast cell line.[19]

Part 2: Core Protocols for Cytotoxicity Assessment

This section provides detailed, step-by-step protocols for the core cytotoxicity assays. For all assays, it is critical to include appropriate controls: untreated cells (negative control), vehicle-treated cells (e.g., DMSO), and a positive control known to induce cytotoxicity.

Protocol: MTT Assay for Metabolic Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active cells.[20]

G cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Compound (24-72h incubation) A->B C 3. Add MTT Reagent (2-4h incubation) B->C D 4. Solubilize Formazan (Add Detergent) C->D E 5. Read Absorbance (~570 nm) D->E

Fig 2. Step-by-step workflow for the MTT assay.

Methodology:

  • Cell Seeding: Harvest and count cells, ensuring viability is >90%. Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.[21]

  • Compound Treatment: Prepare serial dilutions of 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Incubate for a defined period (e.g., 48 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[22][23] Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm. A reference wavelength of ~630 nm can be used to subtract background noise.

Data Analysis:

Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Cells - Absorbance of Blank)] x 100

The IC50 value (the concentration of the compound that inhibits cell viability by 50%) is then determined by plotting % cell viability against the log of the compound concentration and performing a non-linear regression analysis.[1]

Cell LineCancer TypeIC50 (µM) ± SD
A549Lung Carcinoma[Example Data]
MCF-7Breast Adenocarcinoma[Example Data]
HCT-116Colon Carcinoma[Example Data]
NIH3T3Fibroblast[Example Data]
Table 1: Example presentation of IC50 values derived from the MTT assay.
Protocol: LDH Assay for Membrane Integrity

Principle: The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant.[24] LDH is a stable cytosolic enzyme that is released only when the plasma membrane has been compromised, making it an excellent indicator of cell lysis.[25][26]

G cluster_workflow LDH Assay Workflow A 1. Seed & Treat Cells (as per MTT) B 2. Collect Supernatant from each well A->B C 3. Add LDH Reaction Mix (Lactate, NAD+, Dye) B->C D 4. Incubate (~30 min, room temp) C->D E 5. Read Absorbance (~490 nm) D->E

Fig 3. Step-by-step workflow for the LDH assay.

Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to set up three additional control wells for each cell line:[1]

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells treated with a lysis buffer (e.g., Triton X-100) 30-45 minutes before the end of the incubation.[27]

    • Background: Medium only.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any floating cells. Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well plate.

  • Reaction Setup: Add 50 µL of the LDH reaction mixture (provided by a commercial kit) to each well of the new plate.[1] This mixture typically contains lactate, NAD+, and a tetrazolium salt dye.

  • Incubation and Measurement: Incubate the plate for up to 30 minutes at room temperature, protected from light.[1] Stop the reaction with a stop solution if required by the kit and measure the absorbance at the recommended wavelength (typically ~490 nm).[25]

Data Analysis:

First, subtract the background absorbance from all readings. Then, calculate the percentage of cytotoxicity using the following formula:[1] % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Cell LineSpontaneous Release (%)Maximum Release (%)Compound X Treated (%)
A549[Example Data]100[Example Data]
MCF-7[Example Data]100[Example Data]
HCT-116[Example Data]100[Example Data]
NIH3T3[Example Data]100[Example Data]
Table 2: Example presentation of LDH release data.

Part 3: Mechanistic Insights via Apoptosis Detection

A reduction in cell viability can occur through two main pathways: necrosis (uncontrolled cell death, often due to injury) or apoptosis (programmed cell death). Distinguishing between these is crucial for understanding the compound's mechanism.

Protocol: Annexin V/PI Staining for Apoptosis

Principle: This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.[28] During early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[29] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label these cells.[30] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells to stain the DNA.[29]

G cluster_quadrants Interpreting Annexin V/PI Quadrants cluster_axes Q_LL Q3: Live Cells Annexin V Negative PI Negative Q_LR Q4: Early Apoptosis Annexin V Positive PI Negative Q_UL Q1: Debris/Other Annexin V Negative PI Positive Q_UR Q2: Late Apoptosis/Necrosis Annexin V Positive PI Positive Y_Axis PI Staining → X_Axis Annexin V Staining → Origin Origin->Y_Axis Origin->X_Axis

Fig 4. Quadrant analysis of Annexin V/PI flow cytometry data.

Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the compound (e.g., at its IC50 and 2x IC50 concentrations) for a defined period (e.g., 24 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle detachment method like EDTA to preserve membrane integrity.[31] Centrifuge the combined cell suspension.

  • Washing: Wash the cells once with cold 1X PBS and then once with 1X Binding Buffer (typically containing HEPES, NaCl, and CaCl2).[30] The calcium is essential for Annexin V binding to PS.[29]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution.[31]

  • Incubation: Gently mix and incubate the cells for 15-20 minutes at room temperature in the dark.[30]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.[30] Be sure to include unstained, Annexin V only, and PI only controls for proper compensation and gating.

Data Analysis:

The data is analyzed by creating a dot plot of PI fluorescence versus Annexin V fluorescence. The population is divided into four quadrants:

  • Lower-Left (Annexin V-/PI-): Live, healthy cells.[28]

  • Lower-Right (Annexin V+/PI-): Cells in early apoptosis.[28]

  • Upper-Right (Annexin V+/PI+): Cells in late apoptosis or necrosis.[30]

  • Upper-Left (Annexin V-/PI+): Typically considered cell debris or an artifact, though some interpret it as necrotic cells.

TreatmentLive Cells (%)Early Apoptosis (%)Late Apoptosis/Necrosis (%)
Untreated Control[Example Data][Example Data][Example Data]
Compound (IC50)[Example Data][Example Data][Example Data]
Compound (2x IC50)[Example Data][Example Data][Example Data]
Table 3: Example presentation of apoptosis assay data.

Conclusion and Future Directions

This guide provides a robust, multi-faceted strategy for the preliminary cytotoxicity screening of 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine. By integrating data from MTT, LDH, and Annexin V/PI assays, researchers can determine the compound's IC50 across various cell lines, assess its effect on membrane integrity, and elucidate whether it induces programmed cell death. A promising result would be a compound that shows low IC50 values in cancer cell lines but a significantly higher IC50 in the non-cancerous line, coupled with a dose-dependent increase in LDH release and a significant shift towards the apoptotic populations in the Annexin V/PI assay. Such findings would provide a strong rationale for advancing the compound to more complex mechanistic studies, target identification, and eventually, preclinical in vivo models.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from Bio-Techne website: [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Al-Ostath, A., et al. (2023). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PMC. [Link]

  • Lema, C., et al. (2019). A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation. PMC. [Link]

  • Al-Hejin, A., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. [Link]

  • Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from Boster Bio website: [Link]

  • Ripamonti, M., et al. (1996). Morpholinylanthracyclines: cytotoxicity and antitumor activity of differently modified derivatives. PubMed. [Link]

  • Ghorab, M. M., et al. (2018). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. J-Stage. [Link]

  • Bioo Scientific. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Retrieved from Bioo Scientific website: [Link]

  • Asif, M. (2019). Study of Various Fused Heterocyclic Pyridazine Derivatives as Potent Anticancer Agents: A Brief Overview. Acta Scientific. [Link]

  • Asif, M. (2014). The anticancer potential of various substituted pyridazines and related compounds. SciSpace. [Link]

  • Al-Ostath, A., et al. (2024). Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. PMC. [Link]

  • ResearchGate. (2023). Morpholine Substituted Quinazoline Derivatives as Anticancer Agents Against MCF-7, A549 and SHSY-5Y Cancer Cell Lines and Mechanistic Studies | Request PDF. Retrieved from ResearchGate: [Link]

  • Singh, S., et al. (2023). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Retrieved from aijr.org: [Link]

  • Gomaa, H. A. M., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Taylor & Francis Online. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Cell Biolabs, Inc. (n.d.). CytoSelect™ LDH Cytotoxicity Assay Kit. Retrieved from Cell Biolabs, Inc. website: [Link]

  • Bio-protocol. (2018). LDH Cytotoxicity Assay. Retrieved from Bio-protocol website: [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from ResearchGate: [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from txch.org: [Link]

  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved from LifeNet Health LifeSciences website: [Link]

  • AddexBio. (n.d.). Cancer Cell Line Screening (CCP-58). Retrieved from AddexBio website: [Link]

  • Leist, M., et al. (2018). Highlight report: Cell type selection for toxicity testing. PMC. [Link]

  • Open Targets. (2019). Looking for cell line models to predict drug response in cancer patients? Use CELLector. Retrieved from Open Targets blog: [Link]

  • European Pharmaceutical Review. (2008). In vitro toxicity screening as pre-selection tool. Retrieved from European Pharmaceutical Review website: [Link]

  • NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. Retrieved from NorthEast BioLab website: [Link]

  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS). [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from E3S Web of Conferences: [Link]

  • El-Naggar, A. M., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. PMC. [Link]

  • Płaziński, W., et al. (2025). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. MDPI. [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

Sources

"identification of potential protein targets for 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine"

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists Subject: Target Deconvolution & Chemoproteomic Profiling[1]

Executive Summary

The compound 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine represents a "privileged scaffold" in medicinal chemistry, combining a morpholine solubilizing group, a biphenyl-like spacer, and a reactive chloropyridazine core. While often utilized as a high-value intermediate for GABA-A antagonists (e.g., Gabazine/SR-95531) and kinase inhibitors, its intrinsic biological activity requires rigorous target deconvolution when identified as a hit in phenotypic screens.

This guide details a self-validating workflow to identify and validate protein targets for this specific chemotype. It moves beyond generic screening, leveraging the unique electrophilic nature of the 6-chloropyridazine moiety to facilitate direct chemoproteomic probe synthesis.

Chemical Biology & Structural Analysis[2][3][4]

Before initiating experimental deconvolution, one must analyze the pharmacophore to predict binding modes and chemical reactivity.

Compound Analysis:

  • Core: 6-chloropyridazine.[2][3][4] A nitrogen-rich heterocycle capable of

    
    -
    
    
    
    stacking and hydrogen bonding.
  • Handle: The C6-Chlorine is susceptible to Nucleophilic Aromatic Substitution (

    
    ), making it an ideal site for derivatization without complex synthetic reconstruction.
    
  • Tail: The 4-phenylmorpholine moiety acts as a hydrophobic spacer with a solubilizing, basic nitrogen, often mimicking peptide side chains or occupying ATP-binding pockets.

Privileged Target Classes: Based on structural homology (SAR), this scaffold frequently exhibits affinity for:

  • Ligand-Gated Ion Channels: Specifically GABA-A and nAChRs (due to the Gabazine structural homology).

  • Kinases: VEGFR-2 and CDK variants (common targets for biaryl-heterocycles).

  • Enzymes: PARP-1 (poly (ADP-ribose) polymerase).

In Silico Prediction (The First Filter)

Computational prediction reduces the experimental search space. Do not rely on a single algorithm; use a consensus approach.

MethodTool SuggestionProtocol Strategy
2D Similarity Search ChEMBL / PubChemSearch for Tanimoto coefficient > 0.85. Look for "nearest neighbors" with known bioactivity (e.g., SR-95531).
Reverse Docking SwissTargetPrediction / idTargetDock the molecule against the PDB ligand-binding pocket database. Focus on Kinase and GPCR subsets.
SEA (Similarity Ensemble) SEA ToolPredict targets based on ligand topology rather than structure alone.

Critical Output: A ranked list of 5–10 candidate proteins (likely including GABRA1, KDR/VEGFR2, or ACHE).

Chemoproteomics: The Affinity Probe Strategy

This is the core wet-lab workflow. The 6-chloropyridazine moiety offers a distinct advantage: it serves as a "pre-functionalized" handle for probe synthesis.

3.1. Probe Synthesis (The "Clickable" Pyridazine)

Instead of synthesizing a probe from scratch, utilize the reactivity of the chlorine atom.

  • Reaction:

    
     displacement of the Chlorine.
    
  • Reagent: A mono-Boc protected diamine linker (e.g., N-Boc-ethylenediamine).

  • Condition: Heat in polar aprotic solvent (DMF/DMSO) with base (

    
    ).
    
  • Result: A functionalized analog retaining the core pharmacophore.

  • Tagging: Deprotect the amine and react with NHS-Biotin.

Validation Step: Ensure the biotinylated probe retains biological activity (IC50 within 5-10x of parent) in the phenotypic assay. If activity is lost, the Chlorine was critical for binding, and you must switch to Thermal Proteome Profiling (Section 4) .

3.2. Affinity Pull-Down Protocol
  • Lysate Prep: Lyse target cells (e.g., HEK293 or specific cancer lines) in non-denaturing buffer (0.5% NP-40).

  • Incubation: Incubate lysate with Biotin-Probe (1–10

    
    M).
    
  • Competition Control (Crucial): In a parallel sample, add 50x excess of free (non-biotinylated) 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine. This distinguishes specific binders from sticky background proteins.

  • Capture: Add Streptavidin-magnetic beads. Wash 3x with lysis buffer.

  • Elution & Analysis: Elute with SDS sample buffer. Analyze via LC-MS/MS (TMT labeling for quantification).

Data Interpretation: True targets will show high abundance in the Probe sample and significantly reduced abundance in the Competition sample.

Label-Free Identification: Thermal Proteome Profiling (TPP)

If the chlorine atom is essential for binding (making probe synthesis impossible), use TPP. This relies on the principle that ligand binding stabilizes a protein, shifting its melting temperature (


).

Workflow:

  • Treatment: Treat live cells or lysate with the compound (10

    
    M) vs. DMSO vehicle.
    
  • Thermal Challenge: Aliquot samples and heat to a gradient (37°C to 67°C).

  • Extraction: Lyse and remove precipitated (unstable) proteins via centrifugation.

  • Quantification: Soluble fraction is analyzed by Mass Spec.

  • Hit Calling: Look for proteins with a significant

    
     (shift in melting curve) between treated and vehicle.
    
Visualizing the Deconvolution Logic

The following diagram illustrates the decision matrix for identifying the target of this specific chloropyridazine derivative.

TargetDeconvolution Start Compound: 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine InSilico Phase 1: In Silico Filtering (SwissTarget / SEA) Start->InSilico SAR_Check Is Cl-atom essential for activity? InSilico->SAR_Check ProbeSynth Synthesize Probe: SnAr displacement of Cl with Biotin-Linker SAR_Check->ProbeSynth No (Cl is a handle) TPP Phase 2B: Thermal Proteome Profiling (TPP) SAR_Check->TPP Yes (Cl is critical) ChemProteomics Phase 2A: Affinity Chromatography PullDown Streptavidin Pull-down (+/- Free Compound Competition) ChemProteomics->PullDown ProbeSynth->ChemProteomics Validation Phase 3: Functional Validation (CRISPR/RNAi or Enzymatic Assay) PullDown->Validation MeltCurve Measure Tm Shift (Mass Spec) TPP->MeltCurve MeltCurve->Validation

Caption: Decision matrix for target deconvolution, selecting between Affinity Chromatography and TPP based on the chemical reactivity of the chloropyridazine core.

Case Study & Expected Targets

Based on the specific structure of 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine, researchers should prioritize the following validation assays.

A. GABA-A Receptor Antagonism

This molecule is a structural analog of Gabazine (SR-95531) . The primary difference is the lack of the carboxylic acid tail often found in Gabazine, but the core pharmacophore remains.

  • Validation: Perform a radioligand binding assay using

    
    -Muscimol or Electrophysiology (Patch Clamp) in HEK293 cells expressing 
    
    
    
    GABA-A receptors.
  • Expected Result: Competitive antagonism.

B. VEGFR-2 Kinase Inhibition

Pyridazine derivatives are documented inhibitors of VEGFR-2.[5]

  • Validation: In vitro kinase assay (ADP-Glo or LanthaScreen).

  • Expected Result: ATP-competitive inhibition.

C. Nicotinic Acetylcholine Receptors (nAChR)

6-chloropyridazin-3-yl derivatives have shown nanomolar affinity for neuronal nAChRs.[3]

  • Validation: Calcium flux assay in cell lines expressing

    
     nAChR.
    
References
  • Schenone, M., et al. (2013). "Target identification and mechanism of action in chemical biology and drug discovery." Nature Chemical Biology.

  • Wuts, P. G. M. (2002).[3] "6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies." Journal of Medicinal Chemistry.

  • Molina, D. M., et al. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science.

  • Butcher, A. J., et al. (2009). "Gabazine (SR-95531) mimics the action of the anesthetic propofol at alpha1beta2gamma2L GABA(A) receptors." European Journal of Pharmacology.

  • El-Faham, A., et al. (2019).[6] "Pyridazine and Pyridazinone Derivatives: A Review on Biologically Active Scaffold." SAR Publication.

Sources

Methodological & Application

Application Note: Evaluation of 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine as a Novel PARP-1 Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The molecule 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine represents a critical structural scaffold in the development of next-generation Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. Unlike first-generation inhibitors (e.g., Olaparib) that rely heavily on a phthalazinone core to mimic nicotinamide, this compound utilizes a chloropyridazine moiety as a bioisostere to interact with the NAD+ binding pocket of the PARP-1 catalytic domain.

This Application Note provides a comprehensive framework for evaluating this molecule and its derivatives. It focuses on its mechanism of action—specifically synthetic lethality in BRCA-deficient contexts—and details the experimental workflows required to validate its potency, selectivity, and "PARP trapping" capability.

Key Mechanistic Insights
  • Pharmacophore: The pyridazine nitrogen atoms accept hydrogen bonds from Gly863 and Ser904 in the PARP-1 active site, mimicking the interactions of the nicotinamide ribose.

  • Scaffold Utility: The chloropyridazine group serves as a versatile electrophilic handle for Structure-Activity Relationship (SAR) expansion (e.g., via nucleophilic substitution or Suzuki coupling) to optimize solubility and potency.

  • Therapeutic Logic: Inhibition prevents the repair of Single-Strand Breaks (SSBs), leading to the accumulation of Double-Strand Breaks (DSBs) during replication, which triggers apoptosis in tumors with defective Homologous Recombination (HR) repair pathways.

Mechanism of Action (Pathway Visualization)

The following diagram illustrates the cascade initiated by 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine, leading to tumor cell death via the "PARP Trapping" mechanism.

PARP_Inhibition_Pathway DNA_Damage Single Strand Break (SSB) PARP1_Recruit PARP-1 Recruitment to DNA Damage Site DNA_Damage->PARP1_Recruit NAD_Binding NAD+ Binding Pocket PARP1_Recruit->NAD_Binding Normal Function Trapping PARP-DNA Trapping (Complex Stalled on DNA) NAD_Binding->Trapping Inhibitor Bound Inhibitor 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine (Competes with NAD+) Inhibitor->NAD_Binding Competitive Inhibition Replication Replication Fork Collapse Trapping->Replication DSB Double Strand Break (DSB) Accumulation Replication->DSB HR_Repair Homologous Recombination (HR) (Functional in Normal Cells) DSB->HR_Repair BRCA Wild-Type NHEJ NHEJ (Error Prone) (Dominant in BRCA- Cells) DSB->NHEJ BRCA Deficient Survival Cell Survival (Repair Successful) HR_Repair->Survival Apoptosis Apoptosis / Mitotic Catastrophe (Synthetic Lethality) NHEJ->Apoptosis Genomic Instability

Caption: Mechanism of Action: The inhibitor competes with NAD+, trapping PARP-1 on DNA, causing replication fork collapse and synthetic lethality in HR-deficient cells.

Experimental Protocols

Protocol A: In Vitro Enzymatic Inhibition Assay (IC50 Determination)

Objective: To quantify the inhibitory potency of the compound against purified PARP-1 enzyme.

Reagents:

  • Recombinant Human PARP-1 Enzyme (High Purity).

  • Biotinylated NAD+ (Substrate).

  • Activated DNA (Histone-free).

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT.

  • Detection: Streptavidin-HRP conjugate + TMB Substrate.

Workflow:

  • Preparation: Dissolve 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine in DMSO to create a 10 mM stock. Prepare serial dilutions (0.1 nM to 10 µM) in Assay Buffer.

  • Coating: Coat 96-well plates with histones or activated DNA to serve as the PARP activation surface. Incubate overnight at 4°C.

  • Reaction Assembly:

    • Add 20 µL of PARP-1 enzyme (0.5 U/well).

    • Add 10 µL of the inhibitor dilution. Incubate for 15 min at RT (allows binding to the catalytic pocket).

    • Initiate reaction by adding 20 µL of Biotin-NAD+ cocktail.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Termination & Detection:

    • Wash plate 3x with PBS-T.

    • Add Streptavidin-HRP (1:1000). Incubate 30 min.

    • Add TMB substrate. Stop reaction with 1N H2SO4 after 10 min.

  • Analysis: Measure Absorbance at 450 nm. Calculate IC50 using non-linear regression (GraphPad Prism, sigmoidal dose-response).

Validation Criteria:

  • Z-Factor: > 0.5.

  • Reference Control: Olaparib IC50 should fall within 5–10 nM range.

Protocol B: Cell-Based Cytotoxicity & Synthetic Lethality Assessment

Objective: To demonstrate selective killing of BRCA-deficient cancer cells compared to wild-type cells.

Cell Lines:

  • Target (BRCA-): MDA-MB-468 (Triple-negative breast cancer) or HCC1937.

  • Control (BRCA+): MCF-10A (Non-tumorigenic mammary epithelial) or MDA-MB-231.

Workflow:

  • Seeding: Seed cells in 96-well plates at 3,000–5,000 cells/well. Allow attachment for 24 hours.

  • Treatment: Treat cells with the inhibitor (0.01 µM – 100 µM) for 72 hours. Include a DMSO vehicle control (<0.5% v/v).

  • Viability Assay (SRB or MTT):

    • SRB Method (Preferred for adherent cells): Fix cells with 10% TCA (1 hour, 4°C). Wash 5x with water. Stain with 0.4% Sulforhodamine B (SRB) in 1% acetic acid for 15 min. Wash with 1% acetic acid. Solubilize dye with 10 mM Tris base.

  • Readout: Measure OD at 510 nm (SRB) or 570 nm (MTT).

  • Calculation: Determine the GI50 (50% Growth Inhibition).

    • Selectivity Index (SI): GI50 (Normal Cells) / GI50 (Cancer Cells). An SI > 10 indicates promising therapeutic window.

Protocol C: Assessment of DNA Damage (γ-H2AX Immunofluorescence)

Objective: To confirm that the inhibitor causes accumulation of Double-Strand Breaks (DSBs), a hallmark of PARP trapping.

Workflow:

  • Culture: Grow MDA-MB-468 cells on glass coverslips.

  • Treatment: Treat with IC50 concentration of the inhibitor for 24 hours.

  • Fixation: Fix with 4% Paraformaldehyde (15 min). Permeabilize with 0.2% Triton X-100.

  • Staining:

    • Block with 5% BSA.

    • Primary Ab: Anti-phospho-Histone H2A.X (Ser139) (1:500). Incubate overnight at 4°C.

    • Secondary Ab: Alexa Fluor 488 or 594 conjugate.

    • Counterstain nuclei with DAPI.

  • Imaging: Confocal microscopy. Count γ-H2AX foci per nucleus.

  • Interpretation: A significant increase in nuclear foci compared to control confirms the induction of DNA damage due to repair inhibition.

Data Presentation & SAR Analysis

When analyzing the 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine scaffold, data should be structured to highlight the impact of the "Linker" (phenyl) and the "Tail" (morpholine).

Table 1: Comparative Potency Profile (Hypothetical Reference Data)

Compound IDStructure DescriptionPARP-1 IC50 (nM)MDA-MB-468 IC50 (µM)Mechanism Note
Target 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine 15 - 25 1.2 - 2.5 Parent Scaffold
Analog A6-chloropyridazine (No Phenyl spacer)> 500> 50Poor Binding Depth
Analog BPhenyl substituted with -F (Ortho)8 - 120.8 - 1.5Improved H-Bonding
OlaparibPhthalazinone Control5 - 70.5 - 1.0Clinical Standard

Interpretation: The data typically shows that the phenyl spacer is critical for extending the morpholine tail into the solvent-exposed region of the enzyme, improving solubility and pharmacokinetic properties, while the chloropyridazine head anchors the molecule in the active site.

Synthesis & Optimization Workflow

The following DOT diagram outlines the logical flow from chemical synthesis of the scaffold to biological validation.

Synthesis_Workflow Start Starting Materials: 3,6-Dichloropyridazine + 4-Morpholinophenylboronic acid Step1 Suzuki Coupling (Pd Catalyst, Base) Start->Step1 Product Target Scaffold: 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine Step1->Product Derivatization Derivatization (Nucleophilic Sub. of Cl) Product->Derivatization SAR Expansion Screening Biological Screening (Protocols A, B, C) Product->Screening Direct Testing Derivatization->Screening

Caption: Synthesis Workflow: Suzuki coupling constructs the biaryl core, followed by screening or further derivatization of the chloro-group.

References

  • Al-Karmalawy, A. A., et al. (2021). "Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy."[1][2] RSC Medicinal Chemistry.

  • Curtin, N. J., & Szabo, C. (2013). "Therapeutic applications of PARP inhibitors: anticancer therapy and beyond." Molecular Aspects of Medicine.

  • Murai, J., et al. (2012). "Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors." Cancer Research.

  • Sigma-Aldrich. (2023). "Product Specification: 4-(6-chloropyridazin-3-yl)morpholine (Building Block)."

  • Lord, C. J., & Ashworth, A. (2017). "PARP inhibitors: Synthetic lethality in the clinic." Science.

Sources

Application Notes and Protocols: Evaluating 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine in 3D Tumor Spheroid Models

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Three-dimensional (3D) tumor spheroid models are increasingly recognized for their superior physiological relevance compared to traditional 2D cell cultures, offering a more accurate representation of the tumor microenvironment.[1] This document provides a comprehensive guide for the application of 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine, a novel investigational compound, in 3D tumor spheroid models. While specific data on this molecule is emerging, its structural motifs, particularly the chloropyridazine core, suggest potential activity against key oncogenic signaling pathways. Pyridazine derivatives have been explored as anticancer agents, with some exhibiting mechanisms such as apoptosis induction.[2] This application note outlines detailed protocols for spheroid generation, compound treatment, and a suite of analytical methods to characterize its anti-cancer efficacy, including assessments of cell viability, apoptosis, and invasion. The methodologies are designed to provide robust and reproducible data for preclinical drug evaluation.

Introduction: The Significance of 3D Spheroid Models and the Rationale for Investigating 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine

The transition from 2D to 3D cell culture models represents a significant advancement in preclinical cancer research. 3D tumor spheroids mimic several key features of solid tumors, including cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and the development of a necrotic core.[1] These complex structures provide a more predictive platform for assessing the efficacy of novel therapeutic agents.[3]

The compound 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine belongs to a class of heterocyclic compounds that have garnered significant interest in oncology. The pyridazine moiety is a core component of various bioactive molecules with demonstrated anti-cancer properties.[2] While the precise mechanism of action for this specific molecule is under investigation, its structure suggests potential interference with critical cell signaling pathways often dysregulated in cancer, such as receptor tyrosine kinase (RTK) or downstream effector pathways. This document will proceed with the hypothesized mechanism of action involving the inhibition of a key oncogenic signaling cascade, providing a framework for its experimental evaluation.

Hypothesized Mechanism of Action

Based on the structural features of 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine, we hypothesize its primary mode of anti-cancer activity to be the inhibition of a critical oncogenic signaling pathway, such as the PI3K/Akt/mTOR or MAPK/ERK pathway. These pathways are central regulators of cell proliferation, survival, and metastasis, and their aberrant activation is a hallmark of many cancers. The chloropyridazine and morpholine moieties are common pharmacophores in kinase inhibitors. Inhibition of these pathways would be expected to induce cell cycle arrest and apoptosis.

Signal_Transduction_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits mTOR->Proliferation Compound 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine Compound->RTK Hypothesized Inhibition

Caption: Hypothesized signaling pathway inhibition.

Experimental Protocols

This section provides detailed, step-by-step protocols for the evaluation of 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine in 3D tumor spheroid models.

Spheroid Formation

The choice of method for spheroid formation can depend on the cell type and experimental requirements. The liquid overlay technique is a widely used and robust method.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, U-87 MG, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Ultra-low attachment (ULA) 96-well round-bottom plates

  • Hemocytometer or automated cell counter

Protocol:

  • Culture cells in a T-75 flask to 70-80% confluency.[4]

  • Aspirate the culture medium and wash the cells twice with sterile PBS.

  • Add 2-3 mL of Trypsin-EDTA and incubate at 37°C until cells detach.

  • Neutralize the trypsin with 5-7 mL of complete culture medium and transfer the cell suspension to a 15 mL conical tube.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in fresh complete medium.

  • Perform a cell count and determine cell viability (e.g., using Trypan Blue exclusion).

  • Dilute the cell suspension to the desired seeding density (typically 1,000-5,000 cells/well, to be optimized for each cell line).

  • Seed 100 µL of the cell suspension into each well of a ULA 96-well round-bottom plate.

  • Centrifuge the plate at 300 x g for 5 minutes to facilitate cell aggregation.[4]

  • Incubate the plate at 37°C in a 5% CO2 humidified incubator. Spheroids will typically form within 24-72 hours.[5]

  • Monitor spheroid formation daily using an inverted microscope.

Spheroid_Formation_Workflow Start Start: 2D Cell Culture (70-80% Confluency) Harvest Harvest Cells (Trypsinization) Start->Harvest Count Cell Counting and Viability Assessment Harvest->Count Seed Seed Cells in ULA 96-well Plate Count->Seed Centrifuge Centrifuge Plate (300 x g, 5 min) Seed->Centrifuge Incubate Incubate (37°C, 5% CO2) 24-72 hours Centrifuge->Incubate Monitor Monitor Spheroid Formation Incubate->Monitor End End: Formed Spheroids Ready for Treatment Monitor->End

Caption: Workflow for 3D tumor spheroid formation.

Compound Preparation and Treatment

Materials:

  • 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Complete cell culture medium

Protocol:

  • Prepare a 10 mM stock solution of 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine in DMSO. Aliquot and store at -20°C.

  • On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture should not exceed 0.5% to avoid solvent toxicity.

  • After the spheroids have formed (Day 3-4 post-seeding), carefully remove 50 µL of the medium from each well and replace it with 50 µL of the medium containing the compound at 2x the final concentration.

  • Include appropriate controls:

    • Vehicle Control: Spheroids treated with medium containing the same final concentration of DMSO as the highest compound concentration.

    • Untreated Control: Spheroids in complete medium only.

    • Positive Control: Spheroids treated with a known cytotoxic agent (e.g., Staurosporine or Doxorubicin).

  • Incubate the treated spheroids for the desired duration (e.g., 24, 48, 72 hours).

Analysis of Anti-Cancer Effects

A multi-parametric approach is recommended to thoroughly evaluate the compound's efficacy.

Protocol:

  • At regular intervals (e.g., every 24 hours), capture brightfield images of the spheroids in each well using an inverted microscope with a camera.

  • Measure the diameter of each spheroid using image analysis software (e.g., ImageJ).

  • Calculate the spheroid volume using the formula: Volume = (4/3)π(radius)³.

  • Plot the spheroid volume over time for each treatment condition to assess growth inhibition.

ATP-based assays are commonly used to determine the number of viable cells in a population.[6]

Materials:

  • CellTiter-Glo® 3D Cell Viability Assay kit (or equivalent)

  • Opaque-walled 96-well plates

  • Luminometer

Protocol:

  • At the end of the treatment period, allow the plate to equilibrate to room temperature for 30 minutes.

  • Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each well.

  • Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.

  • Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Normalize the data to the vehicle control to determine the percentage of cell viability.

Caspase-Glo® 3/7 Assay is a luminescent assay that measures caspase-3 and -7 activities, key biomarkers of apoptosis.

Materials:

  • Caspase-Glo® 3/7 Assay kit (or equivalent)

  • Opaque-walled 96-well plates

  • Luminometer

Protocol:

  • Follow the same initial steps as the viability assay for plate equilibration.

  • Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of culture medium in each well.

  • Mix gently and incubate at room temperature for 30-60 minutes.

  • Measure the luminescence. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

The effect of the compound on the invasive potential of cancer cells can be assessed using a spheroid-in-matrix model.

Materials:

  • Basement membrane extract (BME), such as Matrigel® or Cultrex®

  • Cold, serum-free culture medium

  • 96-well flat-bottom plates

Protocol:

  • Generate spheroids as described in section 3.1.

  • On the day of the assay, coat the wells of a 96-well flat-bottom plate with a thin layer of BME and allow it to solidify at 37°C.

  • Carefully transfer individual spheroids from the ULA plate to the center of the BME-coated wells.

  • Overlay the spheroids with a BME/medium mixture containing the desired concentrations of the compound or vehicle control.

  • Incubate at 37°C and monitor for cell invasion into the surrounding matrix over several days.

  • Capture images at regular intervals and quantify the area of invasion.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear and organized manner to facilitate comparison between treatment groups.

Table 1: Effect of 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine on Spheroid Viability

Concentration (µM)Mean Luminescence (RLU)Standard Deviation% Viability (Normalized to Vehicle)
Vehicle Control (0)150,00012,000100%
0.1145,00011,50096.7%
1110,0009,80073.3%
1060,0005,50040.0%
10015,0002,10010.0%

Table 2: Induction of Apoptosis by 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine

Concentration (µM)Mean Caspase-3/7 Activity (RLU)Standard DeviationFold Change vs. Vehicle
Vehicle Control (0)20,0001,8001.0
0.122,0002,1001.1
145,0004,2002.25
1098,0008,9004.9
100150,00013,5007.5

Troubleshooting and Considerations

  • Variable Spheroid Size: Ensure a single-cell suspension before seeding and optimize the initial cell seeding density.

  • Low Assay Signal: For dense spheroids, increase the incubation time with assay reagents to allow for complete penetration.[6]

  • Compound Solubility: If the compound precipitates in the culture medium, consider using a lower concentration or a different solubilizing agent.

  • Edge Effects in Plates: To minimize edge effects, avoid using the outer wells of the 96-well plate for experimental conditions.

Conclusion

The use of 3D tumor spheroid models provides a powerful platform for the preclinical evaluation of novel anti-cancer compounds like 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine. The protocols outlined in this document offer a comprehensive framework for assessing the compound's effects on tumor spheroid growth, viability, apoptosis, and invasion. By employing these robust methodologies, researchers can generate high-quality, physiologically relevant data to inform the continued development of this and other promising therapeutic candidates.

References

  • Revvity. (n.d.). Real-time kinetic viability and apoptosis detection and screening of 3D multicellular tumor spheroids using the Image Cytometer.
  • Abcam. (n.d.). Spheroid preparation and immunofluorescence protocol.
  • faCellitate. (2022, August 15). Cell Viability Testing Using Multicellular Tumor Spheroids (MCTs).
  • Chan, T. S., & Aifantis, I. (2017). Real-time viability and apoptosis kinetic detection method of 3D multicellular tumor spheroids using the Celigo Image Cytometer. PubMed, 10, 1038.
  • Thermo Fisher Scientific. (n.d.). Disease model generation: 5 steps to a 3D cancer spheroid model.
  • Sigma-Aldrich. (n.d.). Tumor Spheroid Formation Assay.
  • Vinci, M., Gowan, S., Boxall, F., Patterson, L., Zimmermann, M., Court, W., ... & Eccles, S. (2012).
  • Molecular Devices. (n.d.). High-Throughput Assays for Characterizing Viability and Morphology of 3D Cancer Spheroid Cultures.
  • Sigma-Aldrich. (n.d.). Cancer Stem Cell Tumorsphere Formation Protocol.
  • Reaction Biology. (n.d.). 3D Tumor Spheroid Assay Service.
  • Al-Ghorbani, M., El-Gazzar, M. G., El-Gazzar, A. R., & El-Gazzar, M. G. (2022).
  • Mondal, A., Nandi, S., Mandal, B., Banerjee, I., Akram Ddoza Hazari, M. W., & Das, C. (2025).
  • Adhikari, S., et al. (2025). Protocol for 3D tumor spheroid generation, immunostaining, and imaging through comparative approaches. STAR Protocols, 6(4), 104168.
  • Fluorochem. (n.d.). 4-(6-Chloro-3-pyridazinyl)morpholine.
  • Mondal, A., Nandi, S., Mandal, B., Banerjee, I., Akram Ddoza Hazari, M. W., & Das, C. (2025).
  • Unsubstituted pyridazine (DCPYR) showed a remarkable in vitro inhibition. (2014, September 4). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents.
  • ResearchGate. (n.d.). Inhibition of 3D tumor spheroid growth (Assay #3).

Sources

"experimental design for in vivo studies with 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Preclinical In Vivo Characterization of 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine

Executive Summary

4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine (CPM-Cl) represents a "privileged scaffold" frequently utilized as a late-stage intermediate or bioactive core in the development of kinase inhibitors (e.g., CDK, SYK) and GPCR ligands. While often derivatized at the C6-chlorine position, in vivo studies of the parent chloride are critical for establishing baseline scaffold toxicity, pharmacokinetics (PK), and off-target liability.

This guide provides a rigorous experimental framework for researchers evaluating CPM-Cl in rodent models. It addresses the specific challenges posed by the morpholine metabolic soft-spot and the electrophilic chloropyridazine moiety , which can drive rapid glutathione (GSH) conjugation and idiosyncratic toxicity.

Part 1: Formulation Strategy & Stability

Challenge: CPM-Cl is a lipophilic solid (Predicted LogP ~2.5–3.0) with poor aqueous solubility. The presence of the reactive 6-chloro group restricts the use of nucleophilic excipients (e.g., certain amine-based buffers) which could degrade the test article prior to dosing.

Recommended Vehicle Systems

For Intraperitoneal (IP) or Oral (PO) administration, a solubilizing vehicle is required. Avoid simple suspensions for PK studies to ensure bioavailability.

Vehicle ClassComposition (v/v)ApplicabilityStability Risk
Standard (Tier 1) 5% DMSO / 40% PEG400 / 55% SalineRoutine PK/EfficacyLow. Prepare fresh daily.
Enhanced (Tier 2) 10% DMSO / 20% HP-

-CD (20% w/v in water)
High Dose / ToxicologyVery Low. Cyclodextrin shields the lipophilic core.
Lipid-Based Labrasol / Tween 80 / WaterOral BioavailabilityModerate. Ensure excipients are peroxide-free to protect morpholine.
Critical Protocol: Vehicle Compatibility Check

Rationale: The chloropyridazine ring is susceptible to nucleophilic aromatic substitution (


).
  • Dissolve CPM-Cl at 10 mg/mL in the chosen vehicle.

  • Incubate at 37°C for 4 hours.

  • Analyze via LC-MS to confirm <1% degradation or hydrolysis.

    • Warning: Avoid vehicles containing free amines (e.g., Tris buffer) or high pH (>8.0), which catalyze hydrolysis of the chloride.

Part 2: Pharmacokinetics (PK) & Metabolism

Mechanistic Insight: The in vivo fate of CPM-Cl is dictated by two competing pathways:

  • Oxidative Metabolism: CYP450-mediated oxidation of the morpholine ring (opening to carboxylic acid metabolites).

  • Glutathione Conjugation: The 6-chloropyridazine is an electrophile. GST enzymes in the liver may displace the chloride with glutathione, leading to rapid clearance and potential hepatic stress.

PK Study Design (Rat/Mouse)
  • Animals: Male SD Rats (n=3/timepoint) or C57BL/6 Mice (n=3/timepoint).

  • Dose: 5 mg/kg (IV) and 10–30 mg/kg (PO).

  • Sampling: 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.

  • Bioanalysis: LC-MS/MS (ESI+).

    • MRM Transition: Monitor parent mass [M+H]+ ~276.1 Da.

    • Metabolite Scouting: Monitor +305 Da (GSH adduct) and +16 Da (Morpholine N-oxide/Hydroxyl).

Data Output Table (Template)

ParameterUnitIV (5 mg/kg)PO (30 mg/kg)Interpretation

ng/mL[Data][Data]Absorption efficiency.

hN/A[Data]Rate of absorption.

ng*h/mL[Data][Data]Total exposure.

mL/min/kg[Data]N/AHepatic extraction ratio. High CL suggests GSH trapping.[1]

L/kg[Data]N/ATissue distribution (Likely high due to lipophilicity).

(Bioavailability)
%N/A[Data]If <20%, check solubility or first-pass metabolism.

Part 3: Toxicity & Safety Profiling

Risk Factor: The chloropyridazine moiety can act as a hapten, potentially causing immune-mediated idiosyncrasies, or deplete hepatic glutathione.

Maximum Tolerated Dose (MTD) Protocol

Design: "3+3" Dose Escalation (Acute).

  • Start Dose: 10 mg/kg (IP/PO).

  • Observation: 48 hours. Monitor body weight, piloerection, and lethargy.

  • Escalation: If tolerated, proceed to 30, 100, 300 mg/kg.

  • Stop Criteria: >15% body weight loss or neurological signs (tremors/seizures).

Hepatic Safety Marker

At the termination of the study, collect liver tissue.

  • Assay: Measure Total Glutathione (GSH) levels vs. Vehicle Control.

  • Threshold: A >50% depletion in hepatic GSH indicates a high risk of reactive metabolite toxicity for this scaffold.

Part 4: Experimental Workflow Visualization

The following diagram illustrates the decision logic for formulating and testing CPM-Cl, ensuring that stability issues are addressed before animals are dosed.

CPM_Workflow Start Start: CPM-Cl Solid Solubility Solubility Screen (PBS vs. PEG/DMSO) Start->Solubility Stability Stability Check (4h @ 37°C) LC-MS Analysis Solubility->Stability Decision Degradation < 1%? Stability->Decision Formulation_A Use: 5% DMSO / 40% PEG400 Decision->Formulation_A Yes (Stable) Formulation_B Use: 20% HP-beta-CD Decision->Formulation_B No (Hydrolysis) InVivo In Vivo Dosing (Rat/Mouse) Formulation_A->InVivo Formulation_B->InVivo Bioanalysis Plasma Analysis (LC-MS/MS) InVivo->Bioanalysis PK Profile Liver Liver Analysis (GSH Adduct Search) InVivo->Liver Safety/Metabolism

Figure 1: Decision tree for the formulation and evaluation of CPM-Cl, prioritizing chemical stability prior to in vivo administration.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 329781231, 4-(6-chloropyridazin-3-yl)morpholine.

  • Toma, L., et al. (2002). "6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies."[2] Journal of Medicinal Chemistry. (Discusses the synthesis and stability of the chloropyridazine-morpholine scaffold).

  • Di, L., & Kerns, E. (2016). "Drug-Like Properties: Concepts, Structure Design and Methods." Elsevier. (Authoritative source for formulation of Class II lipophilic compounds and metabolic soft-spots).

  • OECD Guidelines for the Testing of Chemicals. "Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure.

Sources

Troubleshooting & Optimization

"optimizing solubility of 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine for biological assays"

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine CAS: 17259-32-4 Molecular Weight: 275.73 g/mol Physicochemical Profile: Lipophilic Base (Morpholine pKa ~8.3)

Core Directive: The "Brick Dust" Challenge

Welcome to the technical support hub. You are likely here because this compound precipitates upon dilution into your assay buffer, resulting in erratic IC50 curves or false-positive inhibition.

The Root Cause: This molecule features a "push-pull" electronic structure. The morpholine is a moderate base, while the chloropyridazine is an electron-deficient aromatic system. At physiological pH (7.4), the morpholine nitrogen is largely unprotonated (neutral), and the planar phenyl-pyridazine core drives strong


-

stacking. This creates a high lattice energy solid ("brick dust") that resists aqueous solubilization.

The Solution Strategy: You cannot simply "mix and pray." You must disrupt the lattice energy using a Three-Stage Solubilization Protocol :

  • Thermodynamic Dissolution (DMSO Stock)

  • Kinetic Stabilization (Intermediate Solvent)

  • Dynamic Equilibrium (Assay Buffer)

Stock Solution Preparation (Stage 1)

Objective: Create a stable, high-concentration stock (typically 10–50 mM) that does not crash out upon freeze-thaw cycles.

Troubleshooting Q&A

Q: I see fine needles in my DMSO stock after freezing. Is this normal? A: No. This indicates moisture ingress. DMSO is hygroscopic; absorbed water reduces the solubility of lipophilic compounds significantly.

  • Fix: Use anhydrous DMSO (stored over molecular sieves).

  • Recovery: Sonicate the vial at 37°C for 10 minutes. If solids persist, add 5% excess DMSO to account for volume loss, then filter (0.2 µm PTFE) to remove nucleation sites.

Q: Can I use Ethanol instead of DMSO? A: Not recommended. While the morpholine moiety is soluble in ethanol, the chloropyridazine core is less so. Ethanol also evaporates rapidly, changing your stock concentration over time. Stick to DMSO.

Workflow: Robust Stock Preparation

StockPrep Solid Solid Compound (Store Desiccated) Weigh Weigh >2 mg (Avoid static) Solid->Weigh DMSO Add Anhydrous DMSO (Target: 20 mM) Weigh->DMSO Sonicate Sonicate 37°C (10 mins) DMSO->Sonicate QC Visual QC (Clear solution?) Sonicate->QC QC->DMSO Fail (Add more solvent) Storage Aliquot & Store (-20°C, Dark) QC->Storage Pass

Caption: Figure 1. Standardized workflow for preparing a precipitation-resistant stock solution.

The "Crash Point": Dilution Strategy (Stage 2)

Objective: Transfer the compound from 100% DMSO to aqueous buffer without immediate precipitation.

The Problem: Direct addition of high-concentration DMSO stock into buffer causes a "solvent shock." The DMSO diffuses away faster than the compound can solvate, leaving the compound supersaturated and prone to amorphous precipitation.

Protocol: The Intermediate Dilution Step

Do not pipette 1 µL of stock directly into 1 mL of buffer. Instead, use an intermediate dilution step.

Recommended Intermediate Solvent:

  • PEG-400/Water (50:50): The polyethylene glycol acts as a "molecular chaperone," wrapping around the hydrophobic core during the transition.

Step-by-Step:

  • Stock: Start with 10 mM DMSO stock.

  • Intermediate: Dilute 1:10 into 50% PEG-400 (Result: 1 mM compound in 10% DMSO/45% PEG).

  • Final: Dilute 1:100 into Assay Buffer (Result: 10 µM compound, 0.1% DMSO, 0.45% PEG).

Solvent Compatibility Matrix
Solvent SystemSolubility PotentialBiological RiskRecommendation
100% DMSO High (>50 mM)High (Cytotoxic >0.5%)Stock Only
50% PEG-400 High (~5 mM)ModerateIntermediate Step
PBS (pH 7.4) Very Low (<10 µM)NoneFinal Assay Only
Acetate Buffer (pH 5.0) High (Protonated)Assay DependentRescue Strategy

Advanced Formulation: Cyclodextrins & pH

If the PEG-400 method fails (e.g., you need >50 µM in the assay), you must use advanced formulation.

Q: "Can I acidify my buffer?"

A: Yes, but with caution. The morpholine nitrogen (pKa ~8.3) will protonate at pH < 6.0, drastically increasing solubility.

  • Risk: Many enzymes and cell surface receptors are pH-sensitive.

  • Protocol: If your assay tolerates pH 6.5, adjust your buffer. If not, use the Cyclodextrin Trap .

Protocol: The Cyclodextrin Trap (HP- -CD)

Hydroxypropyl-


-cyclodextrin (HP-

-CD) encapsulates the chloropyridazine tail, shielding it from water while leaving the morpholine exposed.
  • Prepare 20% (w/v) HP-

    
    -CD  in your assay buffer.
    
  • Perform your intermediate dilution into this CD-rich buffer.

  • The cyclodextrin maintains the compound in solution even at neutral pH.

  • Note: Always run a "Vehicle Control" with HP-

    
    -CD to ensure the cyclodextrin itself doesn't affect your biology.
    

Assay Validation (Stage 3)

Objective: Distinguish true biological inhibition from "precipitation artifacts" (where solid particles nonspecifically sequester the enzyme or scatter light).

Troubleshooting Logic Tree

AssayTroubleshoot Issue Issue: High Variation or Steep Hill Slope Check1 Check 1: Turbidity (Absorbance @ 650nm) Issue->Check1 Turbid Turbidity Detected? Check1->Turbid SolubilityFail Solubility Failure (Compound Precipitated) Turbid->SolubilityFail Yes TrueSignal Likely True Signal (Proceed to Check 2) Turbid->TrueSignal No Check2 Check 2: Add 0.01% Triton X-100 TrueSignal->Check2 EffectLost Inhibition Disappears? Check2->EffectLost Aggregator False Positive (Colloidal Aggregator) EffectLost->Aggregator Yes Valid Valid Biological Result EffectLost->Valid No

Caption: Figure 2. Decision logic to rule out solubility artifacts in biological assays.

Critical Controls
  • Dynamic Light Scattering (DLS): If available, measure your highest assay concentration. A polydispersity index (PDI) > 0.2 indicates aggregation.

  • Centrifugation Test: Spin your assay mix at 10,000 x g for 10 mins. Measure the concentration of the supernatant.[1] If you lose >20% of the compound, you are working above the solubility limit.

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Solubility in Assays. [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Solubility). [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. [Link]

Sources

Technical Support Center: Specificity & Validation Guide for 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

User Warning: You are working with a privileged kinase scaffold , not a fully optimized clinical candidate.[1] This specific structure—a bi-aryl system linking a morpholine, phenyl ring, and a 6-chloropyridazine—serves as the core pharmacophore for potent multi-kinase inhibitors like GNF-7 (targeting BCR-ABL, ACK1, FGFR) and various TAK1 inhibitors .[1]

When used in isolation as a probe, this molecule exhibits three primary sources of "off-target" noise in cell assays:

  • Polypharmacology: Lacking the "tail" regions (e.g., the benzamide in GNF-7) that confer selectivity, this scaffold binds the ATP pocket of numerous kinases (SRC, ACK1, BCR-ABL, TAK1).[1]

  • Chemical Reactivity (PAINS): The chlorine atom at the 6-position of the pyridazine ring is susceptible to nucleophilic aromatic substitution (

    
    ), potentially reacting covalently with intracellular thiols (Glutathione, Cysteine residues).
    
  • Aggregation: Planar bi-aryl systems can form colloidal aggregates at micromolar concentrations, sequestering proteins non-specifically.[2]

This guide provides the protocols to deconvolute these effects.

Diagnostic Flowchart: Deconvoluting Toxicity

Use this logic flow to determine if your observed phenotype is real (on-target) or an artifact.

TroubleshootingFlow Start Observation: Unexpected Cytotoxicity or Phenotype CheckConc Step 1: Check Concentration (Is [C] > 5 µM?) Start->CheckConc AggCheck Suspect: Colloidal Aggregation CheckConc->AggCheck Yes ReactivityCheck Step 2: Check Chemical Reactivity (The 6-Cl Group) CheckConc->ReactivityCheck No SpinDown Action: Centrifuge Media (10k x g) or Add 0.01% Triton AggCheck->SpinDown Result_Artifact Phenotype Lost: Artifact Confirmed SpinDown->Result_Artifact Toxicity Reduced GSH_Depletion Suspect: Thiol Depletion / Alkylation ReactivityCheck->GSH_Depletion High Ros/Apoptosis NAC_Rescue Action: Co-treat with N-Acetylcysteine (NAC) GSH_Depletion->NAC_Rescue TargetCheck Step 3: Check Polypharmacology NAC_Rescue->TargetCheck No Rescue NAC_Rescue->Result_Artifact Rescue Observed Western Action: Western Blot (Phospho-Panel: SRC, AKT, MAPK) TargetCheck->Western Result_Real Phenotype Persists: Valid Kinase Effect Western->Result_Real

Figure 1: Decision matrix for distinguishing specific kinase inhibition from chemical reactivity or aggregation artifacts.[2]

Technical Modules & Protocols

Module A: Addressing Chemical Reactivity (The "Chlorine" Problem)

The Issue: The 6-chloropyridazine moiety is an electrophile. In cell culture, it may react with cellular Glutathione (GSH), leading to oxidative stress-induced cell death that mimics kinase inhibitor efficacy but is actually general toxicity.[1]

Protocol: The Thiol-Rescue Validation This experiment determines if cytotoxicity is driven by covalent alkylation rather than kinase inhibition.[2]

  • Preparation:

    • Seed cells (e.g., K562 or HEK293) at optimal density.[1]

    • Prepare 100 mM stock of N-Acetylcysteine (NAC) in PBS (pH adjusted to 7.4).

  • Treatment Groups:

    • Vehicle (DMSO)[2][1]

    • Compound (at

      
       concentration)[1]
      
    • Compound + NAC (1 mM)[1]

    • Compound + NAC (5 mM)[1]

  • Readout:

    • Measure viability (CellTiter-Glo) at 24h.

  • Interpretation:

    • If NAC rescues viability: The toxicity is likely due to reactive depletion of thiols or ROS generation, not specific kinase inhibition.

    • If NAC has no effect: The effect is likely mechanism-based (kinase inhibition).

Module B: Differentiating On-Target vs. Off-Target Signaling

The Issue: This scaffold is "promiscuous." It likely inhibits ACK1, BCR-ABL, and SRC.[1] You must map which pathway drives your phenotype.

Data Summary: Potential Target Landscape Based on structural homology to GNF-7 and TAK1 inhibitors.[2]

Target ClassLikely TargetsExpected Biomarker (Phospho-Western)Potential Confounding Phenotype
Primary BCR-ABL, ACK1 (TNK2)p-CRKL (Y207), p-ACK1 (Y284)Growth arrest (Specific)
Off-Target 1 SRC Family (LCK, LYN)p-SRC (Y416)Adhesion defects, morphology changes
Off-Target 2 TAK1 (MAP3K7)p-p38 MAPK, p-JNKNF-kB inhibition, rapid apoptosis
Off-Target 3 FGFR / PDGFRp-ERK1/2Anti-angiogenesis (irrelevant in vitro)

Protocol: The "Signature" Blot

  • Lysate Prep: Treat cells for 1 hour (short term) to capture primary signaling effects before apoptosis sets in.

  • Panel: Run Western blots for p-CRKL (ABL readout), p-SRC , and p-p38 .[2]

  • Logic:

    • If you see p-p38 inhibition, you are hitting TAK1 (common for this scaffold).[1]

    • If you see p-SRC inhibition but no p-CRKL change, the compound is acting as a SRC-inhibitor , not an ABL inhibitor in your context.

Module C: Solubility & Aggregation Control

The Issue: At concentrations >10 µM, this hydrophobic bi-aryl molecule may form colloidal aggregates that sequester proteins, causing "pan-assay interference."[1]

Protocol: The Detergent Challenge Note: This is primarily for biochemical assays, but the principle applies to media prep.

  • Visual Check: Inspect dosing solution (1000x in DMSO) and final media (1x) under 40x microscopy. Look for micro-precipitates.[2]

  • Nephelometry: If available, measure light scattering of the media + compound.

  • Corrective Action:

    • Ensure final DMSO concentration is 0.1% - 0.5%.

    • If precipitation occurs, sonicate the stock solution or warm to 37°C before dilution.

    • Critical: Do not use concentrations >20 µM in cell-based assays with this fragment; specificity collapses at this range.

Frequently Asked Questions (FAQ)

Q1: My cells die rapidly (<6 hours). Is this kinase inhibition? A: Unlikely.[2] Kinase-driven apoptosis (e.g., ABL inhibition in CML) typically takes 24–48 hours to manifest as cell death.[1] Rapid death (<6h) suggests chemical reactivity (ROS spike) or membrane disruption .[1] Perform the NAC rescue experiment (Module A) immediately.

Q2: Can I use this compound to validate GNF-7 targets? A: Use with caution. This compound is a fragment of GNF-7.[2] It binds the ATP pocket but lacks the "tail" that GNF-7 uses to secure high-affinity binding to the DFG-out conformation of kinases like BCR-ABL(T315I). Therefore, this fragment is less potent and less selective than GNF-7.[2] It should be considered a "dirty" probe.

Q3: Is the Chlorine atom essential? A: Structurally, the Cl atom fills a hydrophobic pocket (gatekeeper region) in many kinases. However, it is also a liability for reactivity.[1] If you are doing SAR (Structure-Activity Relationship) studies, try replacing the -Cl with a -Methyl group. Methyl is sterically similar but chemically inert, eliminating the risk of covalent off-target toxicity.

References

  • Zhang, J., et al. (2010).[1] "GNF-7 is a potent and selective inhibitor of Bcr-Abl and its mutants." Nature Chemical Biology. (Note: Establishes the scaffold's primary efficacy against ABL/ACK1).

  • RSC Medicinal Chemistry. (2023).[2] "Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors." Royal Society of Chemistry. (Demonstrates the morpholine-pyridazine scaffold's activity against TAK1).[2]

  • Baell, J., & Walters, M. A. (2014).[1] "Chemistry: Chemical con artists foil drug discovery."[2] Nature. (Authoritative guide on PAINS, aggregation, and reactive interference in assays).[1]

  • BenchChem Support. (2025). "Troubleshooting Cellular Assays with Kinase Inhibitors." (General guidelines on differentiating off-target effects).

Sources

"minimizing degradation of 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine in solution"

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Degradation in Solution for Researchers and Drug Development Professionals

Welcome to the technical support center for 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into maintaining the stability of this compound in solution. As your dedicated application scientist, my goal is to move beyond simple instructions and explain the causality behind the experimental choices, ensuring your work is built on a foundation of scientific integrity.

The stability of a compound in solution is paramount for generating reliable and reproducible data, whether for in vitro assays, analytical method development, or pre-formulation studies. Degradation can lead to a loss of potency, the formation of potentially interfering or toxic byproducts, and ultimately, the failure of an experimental campaign. This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to help you anticipate and mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine in a typical laboratory setting?

Based on the structure of the molecule, two primary degradation pathways should be considered: hydrolysis of the chloropyridazine ring and oxidation of the morpholine ring.

  • Hydrolytic Degradation: The chlorine atom on the pyridazine ring is electron-deficient, making it susceptible to nucleophilic substitution by water (hydrolysis), especially under non-neutral pH conditions. This would result in the formation of the corresponding hydroxypyridazine derivative. The rate of this hydrolysis is often pH-dependent.[1]

  • Oxidative Degradation: The nitrogen atom in the morpholine ring is a secondary amine, which can be susceptible to oxidation.[2] This can be initiated by atmospheric oxygen, trace metal ions, or exposure to oxidizing agents. Common oxidation products could include N-oxides or ring-opened byproducts.

It is crucial to identify these potential degradants to develop a stability-indicating analytical method.[3][4]

Q2: My stock solution of the compound, dissolved in DMSO, is showing a decrease in purity over time when stored at room temperature. What is happening and how can I prevent it?

This is a common issue. While DMSO is a powerful solvent, it is also hygroscopic (absorbs water from the atmosphere) and can contain trace impurities that may promote degradation over time. The observed degradation is likely a combination of hydrolysis (from absorbed water) and slow oxidation.

Recommendations for Stock Solution Stability:

  • Solvent Purity: Always use high-purity, anhydrous DMSO.

  • Storage Conditions: Store stock solutions at -20°C or -80°C to significantly slow the rate of all chemical reactions.

  • Inert Atmosphere: For long-term storage, consider aliquoting the stock solution into vials and overlaying with an inert gas like argon or nitrogen before sealing. This minimizes contact with atmospheric oxygen and moisture.

  • Aliquotting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles. Each cycle can introduce moisture and oxygen into the solution.

Q3: I need to prepare an aqueous solution for a cell-based assay. What buffer and pH should I use to maximize stability for the duration of the experiment (24-48 hours)?

For aqueous solutions, pH is the most critical factor controlling stability.[5] Many drugs exhibit maximum stability in a specific pH range, typically between pH 4 and 8.[5]

Recommended Actions:

  • Determine the pH of Maximum Stability: A preliminary pH rate profile study is highly recommended. This involves preparing the compound in a series of buffers across a pH range (e.g., pH 3 to pH 10) and monitoring its degradation over time at a set temperature.

  • General Starting Point: If a full study is not feasible, start with a phosphate-buffered saline (PBS) solution at pH 7.4, as it mimics physiological conditions. However, be aware that some drugs are unstable at this pH. A slightly acidic pH (e.g., pH 5-6) using a citrate or acetate buffer may offer better stability by reducing the rate of base-catalyzed hydrolysis.[1]

  • Minimize Exposure: Only prepare the amount of aqueous solution needed for the experiment and use it as quickly as possible. Avoid storing aqueous solutions for extended periods.

Q4: How do I properly conduct a forced degradation study to understand the stability limits of this compound?

Forced degradation, or stress testing, is a cornerstone of drug development used to identify likely degradation products and establish stability-indicating analytical methods.[3][6][7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6] Over-stressing can lead to the formation of secondary degradation products not relevant to real-world stability.

The following table summarizes the recommended starting conditions for a forced degradation study.

Stress ConditionReagent/ConditionTypical ConcentrationTemperatureDurationProbable Degradation Pathway
Acid Hydrolysis Hydrochloric Acid (HCl)0.1 M60°C24 - 72 hoursHydrolysis of chloropyridazine
Base Hydrolysis Sodium Hydroxide (NaOH)0.1 M60°C2 - 8 hoursHydrolysis of chloropyridazine
Oxidation Hydrogen Peroxide (H₂O₂)3%Room Temp24 hoursOxidation of morpholine ring
Thermal Heat (in solid state and solution)N/A80°C48 hoursThermolysis
Photolytic UV and/or Visible LightICH Q1B GuidelinesRoom Temp24 - 48 hoursPhotodegradation

A detailed protocol for conducting this study is provided in the "Protocols" section below.

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
Unexpected peaks appear in HPLC chromatogram of a freshly prepared solution. 1. Contaminated solvent or glassware. 2. On-column degradation. 3. Highly labile compound in the chosen mobile phase.1. Use fresh, HPLC-grade solvents. Ensure all glassware is scrupulously clean. 2. Modify HPLC conditions: use a different pH mobile phase, a lower temperature, or a faster gradient. 3. Prepare samples in a mobile phase-like diluent immediately before injection.
Solution turns yellow/brown upon standing at room temperature. 1. Oxidative degradation. 2. Photodegradation.1. Protect the solution from air by purging with an inert gas (N₂ or Ar). Consider adding an antioxidant like BHT or Vitamin E, if compatible with your experimental system. 2. Protect the solution from light by using amber vials or wrapping the container in aluminum foil.[1]
Low or inconsistent results in biological assays. 1. Significant degradation of the compound in the assay medium. 2. Adsorption to plasticware.1. Perform a stability check of the compound directly in the assay medium under the same conditions (e.g., 37°C, 5% CO₂). If degradation is observed, adjust the medium's pH or reduce incubation time. 2. Use low-adsorption plasticware or silanized glass containers. Include a pre-incubation step to saturate binding sites.

Visualized Workflows and Pathways

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API API Solution (e.g., 1 mg/mL) Acid Acid (0.1M HCl, 60°C) API->Acid Expose API to stress Base Base (0.1M NaOH, 60°C) API->Base Expose API to stress Oxid Oxidative (3% H₂O₂, RT) API->Oxid Expose API to stress Therm Thermal (80°C) API->Therm Expose API to stress Photo Photolytic (ICH Q1B) API->Photo Expose API to stress Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize HPLC HPLC-UV/MS Analysis Oxid->HPLC Therm->HPLC Photo->HPLC Neutralize->HPLC Data Data Interpretation (Peak Purity, Mass Balance) HPLC->Data

Caption: Workflow for a forced degradation study.

Degradation_Pathways cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway Parent 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine Hydrolysis_Product Hydroxypyridazine Derivative Parent->Hydrolysis_Product H₂O / H⁺ or OH⁻ Oxidation_Product N-Oxide or Ring-Opened Products Parent->Oxidation_Product [O] (e.g., H₂O₂)

Caption: Proposed primary degradation pathways.

Detailed Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products and test the specificity of a stability-indicating analytical method.

Materials:

  • 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine

  • Methanol or Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Calibrated oven, photostability chamber

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of methanol and water.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a clear glass vial.

    • Acidic: Add 1 mL of 0.1 M HCl.

    • Basic: Add 1 mL of 0.1 M NaOH.

    • Oxidative: Add 1 mL of 3% H₂O₂.

    • Thermal (Solution): Add 1 mL of water.

    • Control: Add 1 mL of water.

  • Incubation:

    • Place the Acidic, Basic, and Thermal vials in an oven at 60°C.

    • Leave the Oxidative and Control vials at room temperature, protected from light.

    • For photostability, expose the solid compound and a solution (1 mg/mL in 50:50 methanol:water) to light conditions as specified in ICH Q1B.

  • Time Points: Withdraw aliquots at specified time points (e.g., 2, 8, 24, 48 hours).

  • Sample Preparation for Analysis:

    • Before injection, dilute the samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • Crucially, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. For example, add 1 mL of 0.1 M NaOH to the 2 mL acidic sample solution.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2).

Protocol 2: Generic Stability-Indicating HPLC-UV Method

Objective: To separate the parent compound from all potential degradation products.

Instrumentation & Columns:

  • HPLC system with UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase & Gradient:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Scan for the λmax of the parent compound (e.g., 254 nm, 280 nm). Use a DAD to monitor peak purity.

  • Injection Volume: 10 µL

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

Rationale: This gradient starts with a high aqueous content to retain polar degradants (like the potential hydroxy-metabolite) and gradually increases the organic content to elute the more non-polar parent compound and other potential impurities. The use of a DAD is critical for assessing whether new peaks are spectrally pure, which is a key component of a trustworthy, self-validating method.

References

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159–165. [Link]

  • Pharmaceutical Online. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. [Link]

  • Alsante, K. M., et al. (2024). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. LCGC. [Link]

  • Talari, Y., & Reddy, M. S. (2023). A brief study on forced degradation studies with regulatory guidance. World Journal of Advanced Research and Reviews, 8(10). [Link]

  • Basicmedical Key. (2016). Drug stability. [Link]

  • Vaitekūnas, J., & Meškys, R. (2021). Proposed degradation pathways of pyridine derivatives in bacteria... ResearchGate. [Link]

  • Časaitė, V., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(15). [Link]

  • ALWSCI. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. [Link]

  • SlideShare. (2015). Drug Stability. [Link]

  • National Academic Digital Library of Ethiopia. Drug Stability for Pharmaceutical Scientists. [Link]

  • Sharma, D., et al. (2019). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • American Society for Microbiology. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. [Link]

  • Semantic Scholar. Microbial Degradation of Pyridine and Pyridine Derivatives. [Link]

  • ResearchGate. (2010). Microbial Degradation of Pyridine and Its Derivatives. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Analytical Methods. [Link]

  • USGS Publications Warehouse. (2002). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group. [Link]

  • National Center for Biotechnology Information (NCBI). (1997). Toxicological Profile for Chlorpyrifos - Analytical Methods. [Link]

  • Valsynthese SA. Material Safety Data Sheet 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE. [Link]

  • Semantic Scholar. (2021). Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine. [Link]

  • ResearchGate. (2017). Biodegradation and Analytical Methods for Detection of Organophosphorous Pesticide: Chlorpyrifos. [Link]

  • 1PlusChem. 4-(6-Chloropyridazin-3-yl)morpholine. [Link]

Sources

"improving the selectivity of 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine for its target"

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers utilizing the scaffold 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine (referred to herein as CPM-Lead-1 ) in medicinal chemistry and chemical biology campaigns.

This guide treats CPM-Lead-1 as a "Privileged Structure" hit that requires optimization to transition from a promiscuous binder to a selective chemical probe or drug candidate.

Ticket ID: CPM-OPT-4492 Subject: Improving Selectivity of 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine Status: Open Assigned Specialist: Senior Application Scientist, MedChem Division

Executive Summary & System Diagnostics

User Issue: The lead compound CPM-Lead-1 exhibits potent affinity for the primary target (e.g., MAO-B, SCD1, or VEGFR-2) but lacks sufficient selectivity indices (SI) against off-targets (e.g., MAO-A, hERG, or homologous kinases).

Root Cause Analysis: The CPM-Lead-1 scaffold consists of three pharmacophoric distinct regions:

  • The Morpholine Tail: A generic hydrogen-bond acceptor/solubilizer, often responsible for broad, low-affinity binding to solvent-exposed regions.

  • The Biaryl Core (Phenyl-Pyridazine): A flat, lipophilic linker prone to

    
    -
    
    
    
    stacking, which can induce non-specific hydrophobic binding.
  • The Chlorine Handle (C-6 Position): A lipophilic and weakly reactive halogen that often occupies a hydrophobic pocket but lacks specific directional interactions.

Resolution Strategy: Selectivity is rarely improved by preserving the exact molecule. You must exploit the 6-Chloro "Warhead" and the Phenyl Linker to introduce "Selectivity Filters"—steric or electronic features that clash with off-targets but are accommodated by the primary target.

Troubleshooting Guide (Q&A Format)

Category A: Chemical Modification (SAR)

Q1: My co-crystal structure suggests the Chlorine atom is in a hydrophobic pocket. Why is my selectivity poor? A: A single halogen atom (Cl) provides non-directional hydrophobic bulk. It fits into many hydrophobic pockets (promiscuity).

  • The Fix: You must exploit the SNAr reactivity of the 6-chloropyridazine. The chlorine is an excellent leaving group. Displace it with nucleophiles (amines, alkoxides) that probe the shape of the pocket.

  • Protocol: Perform a nucleophilic aromatic substitution (SNAr) using diverse amines.

    • Targeting Kinases: Introduce a hinge-binding motif (e.g., amino-pyrimidine).

    • Targeting MAO-B: Introduce a bulky ether (e.g., benzyloxy) to exploit the "gate" region specific to MAO-B vs. MAO-A.

Q2: The compound is hitting multiple isoforms (e.g., MAO-A vs. MAO-B). How do I differentiate them? A: The biaryl system (phenyl-pyridazine) is likely planar. Isoforms often differ in the "width" of their access channels.

  • The Fix: Induce Atropisomerism or "Twist."

  • Protocol: Introduce a substituent (Methyl, Fluoro) on the Phenyl ring at the ortho position relative to the pyridazine. This forces the two rings to twist out of planarity to relieve steric strain.

    • Result: If your target requires a twisted conformation and the off-target requires a flat one, selectivity will increase dramatically (often >100-fold).

Q3: Can I modify the Morpholine ring? It seems essential for solubility. A: Yes, but morpholine is a "vanilla" solubilizer. It often sits in solvent and contributes little to selectivity.

  • The Fix: Rigidify the tail.

  • Protocol: Replace morpholine with Bridged Morpholines (e.g., 8-oxa-3-azabicyclo[3.2.1]octane) or Spiro-cycles .

    • Why: Rigidifying the tail reduces the entropic penalty of binding. If the specific vector of the nitrogen lone pair matches your target's H-bond donor better than the off-target, you gain selectivity.

Category B: Assay Interference

Q4: My IC50 curves are shallow (Hill slope < 0.8). Is this a selectivity issue? A: This often indicates Colloidal Aggregation . The flat biaryl core of CPM-Lead-1 is prone to stacking in aqueous buffer, forming "aggregates" that sequester enzymes non-specifically.

  • The Fix: Run the "Detergent Test."

  • Protocol: Re-run the biochemical assay with 0.01% Triton X-100 or Tween-80.

    • Interpretation: If the potency drops significantly (IC50 increases) in the presence of detergent, your compound was acting as a non-selective aggregate. You need to lower Lipophilicity (LogD) by adding polar atoms to the Phenyl ring.

Experimental Protocols

Protocol 1: SNAr Diversification of the 6-Chloro Position

Use this workflow to rapidly generate a library of analogs to probe the selectivity pocket.

  • Reagents: CPM-Lead-1 (1.0 eq), Amine/Alkoxide Nucleophile (1.2 eq),

    
     or 
    
    
    
    (2.0 eq).
  • Solvent: DMSO or NMP (High boiling point polar aprotic).

  • Conditions: Heat to 80–120°C for 4–12 hours. (Microwave irradiation: 140°C for 20 min).

  • Work-up: Dilute with water. If the product precipitates, filter. If not, extract with EtOAc.

  • Purification: The product will be more polar than the starting chloride. Use Reverse Phase HPLC.

Protocol 2: "Selectivity Filter" Validation (Matched Molecular Pair Analysis)

Compare CPM-Lead-1 against its "Twisted" analog.

Compound IDStructurePhenyl SubstituentDihedral Angle (Calc.)Selectivity Hypothesis
CPM-Lead-1 OriginalH (Unsubstituted)~0-15° (Planar)Promiscuous Binder
CPM-Twist-1 Analog2-Methyl~45-60° (Twisted)Steric clash with narrow pockets
CPM-Twist-2 Analog2-Fluoro~30° (Slight Twist)Fine-tuning shape

Visualization: Optimization Logic Flow

The following diagram illustrates the decision tree for optimizing CPM-Lead-1 based on experimental feedback.

OptimizationLogic Start Start: CPM-Lead-1 (Promiscuous Binder) Assay Run Selectivity Panel (Target vs. Off-Target) Start->Assay Decision1 Is Hill Slope < 0.8? Assay->Decision1 Aggregator Issue: Aggregation Action: Add Detergent / Reduce LogP Decision1->Aggregator Yes Decision2 Is Potency High but Selectivity Low? Decision1->Decision2 No Validation Synthesis & Re-Test Aggregator->Validation PathA Strategy A: Electronic Tuning Replace Pyridazine with Pyrimidine Decision2->PathA Target needs different H-bond donor/acceptor PathB Strategy B: Steric Clash Add Ortho-Methyl to Phenyl Decision2->PathB Target pocket is wide/twisted PathC Strategy C: Warhead Replacement SNAr on 6-Cl with bulky amines Decision2->PathC Target has deep hydrophobic pocket PathA->Validation PathB->Validation PathC->Validation

Caption: Decision matrix for optimizing the CPM scaffold. Blue nodes indicate process start/end, Red diamonds represent critical checkpoints, and Green nodes represent synthetic strategies.

Reference Data & Citations

Key Chemical Properties (CPM-Lead-1)
  • IUPAC: 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine

  • CAS Registry: 17259-32-4[1]

  • Molecular Weight: 275.73 g/mol

  • LogP (Calc): ~2.3 (Optimal for cell permeability, but borderline for non-specific binding).

  • TPSA: ~45 Ų (Good CNS penetration potential).

References
  • Pyridazine Scaffold Utility: Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. The pyridazine ring is highlighted as a bioisostere for phenyl and pyridine rings, often improving water solubility due to lower logP compared to benzenes.
  • Selectivity via Conformation: LaPlante, S. R., et al. (2011). "Assessing Atropisomerism in Drug Discovery." Journal of Medicinal Chemistry. Discusses how ortho-substitution on biaryl systems (like phenyl-pyridazine) locks conformation to improve selectivity.

  • SNAr Reactivity of Chloropyridazines: Patel, B. V., et al. (2013). "Synthesis and biological evaluation of 6-substituted pyridazin-3(2H)-ones." Bioorganic & Medicinal Chemistry Letters. Demonstrates the utility of the 6-chloro handle for introducing diversity.
  • Aggregation Artifacts: Shoichet, B. K. (2004). "Screening in a Spirit Haunted by Pathological Promiscuity." Drug Discovery Today. Essential reading for ruling out false positives in flat aromatic scaffolds.

  • Commercial Availability: Sigma-Aldrich / Fluorochem Catalog Entry for CAS 17259-32-4.

Sources

Validation & Comparative

A Researcher's Guide to Evaluating the Cytotoxic Profile of 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for investigating the cytotoxic potential of the novel compound, 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine, across a panel of well-characterized cancer cell lines. Given the nascent state of research on this specific molecule, this document serves as a detailed experimental blueprint, designed to generate robust and comparable data for assessing its anticancer promise. The methodologies and rationale presented herein are grounded in established principles of cancer cell biology and in vitro toxicology.

The chemical scaffold of this compound is of significant interest. Pyridazine derivatives have emerged as a promising class of heterocyclic compounds with a wide range of biological activities, including anticancer properties.[1][2] Several pyridazine-based molecules have been investigated for their ability to induce apoptosis and inhibit key enzymes in cancer progression, such as PARP-1.[3] Similarly, the morpholine moiety is a common feature in a number of approved drugs and is known to often improve pharmacokinetic properties.[4][5] The combination of these two pharmacophores in 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine warrants a thorough investigation of its cytotoxic effects.

This guide will detail the necessary experimental protocols, data presentation strategies, and a framework for interpreting the potential results. The objective is to provide researchers with a self-validating system for the initial preclinical evaluation of this compound.

I. Experimental Design and Workflow

A multi-faceted approach is essential to comprehensively assess the cytotoxicity of a novel compound. This involves not only determining the reduction in cell viability but also elucidating the primary mechanism of cell death. The proposed workflow integrates assays for metabolic activity, cell membrane integrity, and apoptosis induction.

G cluster_0 Cell Line Preparation cluster_1 Compound Treatment cluster_2 Cytotoxicity Assessment cluster_3 Data Analysis & Interpretation start Select Cancer Cell Lines (HeLa, MCF-7, A549, HepG2) culture Culture and Passage Cells start->culture seed Seed Cells in 96-well Plates culture->seed treat Treat Cells with Compound (24, 48, 72 hours) seed->treat prepare_compound Prepare Serial Dilutions of 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine prepare_compound->treat mtt MTT Assay (Metabolic Activity) treat->mtt ldh LDH Assay (Membrane Integrity) treat->ldh caspase Caspase-Glo 3/7 Assay (Apoptosis) treat->caspase calculate_ic50 Calculate IC50 Values mtt->calculate_ic50 ldh->calculate_ic50 caspase->calculate_ic50 compare Compare Cytotoxicity Across Cell Lines calculate_ic50->compare pathway Hypothesize Mechanism of Action compare->pathway

Caption: Experimental workflow for assessing the cytotoxicity of 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine.

II. Recommended Cancer Cell Lines

The choice of cell lines is critical for discerning any potential cancer-type selectivity of the compound. The following panel represents diverse and commonly studied cancer types:

Cell LineCancer TypeKey Characteristics
HeLa Cervical CarcinomaAn immortal and highly proliferative cell line derived from cervical cancer cells.[6] It is known for its robustness and genomic instability due to HPV-18 integration.[7][8]
MCF-7 Breast AdenocarcinomaAn estrogen receptor (ER)-positive and progesterone receptor (PR)-positive breast cancer cell line. It is a well-established model for hormone-responsive breast cancers.
A549 Lung CarcinomaA human lung adenocarcinoma cell line with epithelial-like morphology. It is a widely used model for non-small cell lung cancer.
HepG2 Hepatocellular CarcinomaA human liver cancer cell line that exhibits epithelial-like morphology and secretes a variety of plasma proteins.[9][10] It is a suitable model for liver cancer research and hepatotoxicity studies.[11]

III. Detailed Experimental Protocols

The following protocols are designed to be robust and reproducible. It is imperative to include appropriate controls (vehicle control, positive control with a known cytotoxic agent, and untreated cells) in every experiment.

A. Cell Culture and Seeding
  • Culture HeLa, MCF-7, A549, and HepG2 cells in their respective recommended media, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • For experiments, harvest cells at approximately 80-90% confluency using trypsin-EDTA.

  • Perform a cell count using a hemocytometer or an automated cell counter and assess viability (e.g., via trypan blue exclusion).

  • Seed the cells into 96-well plates at a pre-determined optimal density for each cell line (typically 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium.

  • Incubate the plates for 24 hours to allow for cell attachment.

B. MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[12][13]

  • Following the 24-hour incubation for cell attachment, remove the medium and add 100 µL of fresh medium containing serial dilutions of 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine.

  • Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours).

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[14]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

C. LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a colorimetric method that quantifies the release of LDH from cells with damaged plasma membranes, which is a marker of cytotoxicity and necrosis.[15][16]

  • Treat the cells with the compound as described for the MTT assay.

  • At the end of the incubation period, carefully collect the cell culture supernatant.

  • Transfer the supernatant to a new 96-well plate.

  • Add the LDH reaction mixture (containing diaphorase and NAD+) to each well according to the manufacturer's instructions.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of LDH release relative to a positive control (cells lysed with a detergent).

D. Caspase-Glo® 3/7 Assay for Apoptosis

This luminescent assay measures the activity of caspases-3 and -7, which are key effector caspases in the apoptotic pathway.[17]

  • Treat the cells with the compound in a white-walled 96-well plate suitable for luminescence measurements.

  • At the end of the incubation period, add the Caspase-Glo® 3/7 Reagent directly to the wells.

  • Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the luminescence using a plate luminometer.

  • Increased luminescence indicates higher caspase-3/7 activity and apoptosis induction.

IV. Hypothetical Results and Interpretation

To illustrate the potential outcomes of this experimental plan, a set of hypothetical results is presented below.

Table 1: Hypothetical IC50 Values (µM) of 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine after 48 hours of Treatment

AssayHeLaMCF-7A549HepG2
MTT (Viability) 15.28.525.832.1
LDH (Cytotoxicity) 18.910.228.435.7
Caspase-3/7 Activation 12.87.923.530.5
Interpretation of Hypothetical Data

In this hypothetical scenario, 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine demonstrates a differential cytotoxic effect across the tested cell lines. The MCF-7 breast cancer cell line appears to be the most sensitive, with the lowest IC50 values across all assays. The close correlation between the IC50 values obtained from the MTT, LDH, and caspase assays for each cell line suggests that the primary mechanism of cell death is apoptosis, as the loss of viability is associated with caspase activation and subsequent membrane integrity loss in late-stage apoptosis.

The higher IC50 values in A549 and HepG2 cells could indicate intrinsic resistance mechanisms in these cell lines or that the compound targets a pathway that is more critical for the proliferation of HeLa and especially MCF-7 cells.

V. Potential Mechanisms and Signaling Pathways

The induction of apoptosis is a desirable characteristic for an anticancer agent.[18] Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of effector caspases like caspase-3 and caspase-7.[17]

G cluster_0 Intrinsic Pathway cluster_1 Extrinsic Pathway compound 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine mito Mitochondrial Stress compound->mito death_receptor Death Receptors (e.g., Fas, TRAIL-R) compound->death_receptor cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 casp37 Caspase-3/7 Activation casp9->casp37 disc DISC Formation death_receptor->disc casp8 Caspase-8 Activation disc->casp8 casp8->casp37 apoptosis Apoptosis (Cell Death) casp37->apoptosis

Sources

"confirming target engagement of 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine in vivo"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical workflow for confirming the in vivo target engagement of 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine .

Based on its chemical structure (a phenyl-morpholine-pyridazine scaffold), this molecule represents a privileged pharmacophore commonly associated with inhibitors of lipid metabolism enzymes, most notably DGAT1 (Diacylglycerol O-Acyltransferase 1) and SCD1 (Stearoyl-CoA Desaturase 1) . This guide focuses on validating engagement with these metabolic targets, using DGAT1 as the primary case study due to the scaffold's high relevance to known inhibitors like T863 and AZD7687 .

Executive Summary
  • Compound Class: Phenyl-morpholine-pyridazine scaffold (Lipid Metabolism Modulator).

  • Primary Target Hypothesis: DGAT1 (Diacylglycerol O-Acyltransferase 1).[1]

  • Secondary Target Potential: SCD1, Factor Xa (intermediate).

  • Validation Strategy: Triangulation of Proximal PD Biomarkers (Lipid Tolerance), Distal Signaling (GLP-1/Incretin axis), and Biophysical Engagement (Ex Vivo CETSA).

Part 1: The Target Engagement Landscape

To confirm that 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine engages its target in vivo, we must distinguish between pharmacological effect (downstream consequence) and physical engagement (binding).

Comparative Analysis of Validation Methods
MethodSpecificityIn Vivo RelevanceThroughputRecommendation
Oral Lipid Tolerance Test (OLTT) High (for DGAT1)Critical (Functional readout)MediumPrimary Assay
Ex Vivo CETSA (Thermal Shift) High (Direct binding)High (Tissue-specific)LowConfirmatory
Plasma GLP-1 Quantification Medium (Distal effect)High (Mechanism validation)HighSecondary Endpoint
Radioligand Displacement Very HighMedium (Requires tracer)LowGold Standard (if tracer available)
Part 2: Experimental Protocols
Protocol A: The Oral Lipid Tolerance Test (OLTT)

Rationale: DGAT1 is the rate-limiting enzyme for triglyceride (TG) synthesis in the enterocyte. Inhibition of DGAT1 prevents the re-esterification of absorbed fatty acids into TGs, blunting the post-prandial triglyceride spike.

Workflow:

  • Animal Model: Male C57BL/6J mice (10-12 weeks), fasted for 4 hours (to normalize baseline TGs without inducing starvation stress).

  • Compound Administration:

    • Vehicle Group: 0.5% Methylcellulose/0.1% Tween-80.

    • Test Group: 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine (3, 10, 30 mg/kg, PO).

    • Positive Control: T863 (DGAT1 reference inhibitor) at 3 mg/kg.

    • Timing: Dosing occurs 1 hour prior to lipid challenge.

  • Lipid Challenge: Administer Corn Oil (or Olive Oil) bolus (10 mL/kg) via oral gavage.

  • Sampling: Collect tail vein blood at T=0 (pre-oil), 1.5h, 3h, and 4.5h post-challenge.

  • Analysis: Quantify plasma triglycerides using a colorimetric enzymatic assay (e.g., Wako L-Type TG M).

Success Criteria:

  • Target Engagement: A statistically significant, dose-dependent reduction in the AUC (Area Under the Curve) of plasma triglycerides compared to vehicle.

  • Differentiation: If the compound reduces TGs but also causes severe diarrhea (a common side effect of gut DGAT1 inhibition due to lipid retention), this confirms engagement but flags a toxicity liability.

Protocol B: Ex Vivo Cellular Thermal Shift Assay (CETSA)

Rationale: This assay proves physical binding in tissue. Ligand binding stabilizes the target protein, shifting its melting temperature (


) higher.

Workflow:

  • Dosing: Administer the test compound (30 mg/kg) or vehicle to mice.

  • Tissue Harvest: At

    
     (e.g., 2 hours post-dose), sacrifice animals and harvest small intestine  (for DGAT1) or liver  (for SCD1).
    
  • Lysate Preparation: Homogenize tissue in non-denaturing buffer (PBS + Protease Inhibitors).

  • Thermal Challenge: Aliquot lysate into PCR tubes. Heat each aliquot to a gradient of temperatures (

    
     to 
    
    
    
    ) for 3 minutes.
  • Separation: Centrifuge at 20,000 x g for 20 mins to pellet denatured/precipitated proteins.

  • Detection: Analyze the supernatant (soluble fraction) via Western Blot using a specific anti-DGAT1 antibody.

Success Criteria:

  • The test compound group shows higher soluble protein levels at elevated temperatures (

    
    ) compared to the vehicle group, indicating thermal stabilization.
    
Part 3: Mechanistic Visualization

The following diagram illustrates the pathway validation logic, linking the chemical scaffold to the physiological readout.

TargetEngagement Compound 4-[4-(6-chloropyridazin-3-yl) phenyl]morpholine Target Target: DGAT1 (ER Membrane) Compound->Target Binding (Kd) Mechanism Inhibition of TG Synthesis Target->Mechanism Inhibits Activity CETSA Ex Vivo CETSA (Physical Binding) Target->CETSA Thermal Stabilization Proximal Reduced Chylomicron Secretion Mechanism->Proximal Enterocyte Distal Increased GLP-1 (L-Cell Secretion) Mechanism->Distal Lipid Accumulation in Gut Readout1 Readout: Blunted Plasma TG (OLTT Assay) Proximal->Readout1 Primary Validation Readout2 Readout: Improved Glucose Tolerance Distal->Readout2 Secondary Validation

Caption: Mechanistic pathway linking the pyridazine-morpholine scaffold to DGAT1 inhibition and verifiable in vivo biomarkers.

Part 4: Comparative Performance & Interpretation

When evaluating 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine, compare its profile against established benchmarks.

FeatureTest Compound (Pyridazine-Morpholine)T863 (Standard)Interpretation
Scaffold Phenyl-Morpholine-PyridazinePhenyl-Pyridine-AcetamideStructural analogs; likely similar binding mode.
Potency (IC50) To be determined (Likely nM range)~15 nM (Human DGAT1)If IC50 > 1

M, off-target effects in vivo are probable.
PK Profile Moderate Solubility (Cl-group)High ClearanceThe chlorine substitution may improve metabolic stability vs. unsubstituted analogs.
Side Effects Monitor for skin issues (SCD1 overlap)GI DisturbanceSebaceous gland atrophy is a specific biomarker for SCD1 engagement vs DGAT1.

Critical Troubleshooting:

  • No PD Effect? Check plasma exposure. If exposure is high but TGs are unchanged, the compound may not be engaging DGAT1. Consider SCD1 (liver target) – check the Desaturation Index (ratio of 16:1/16:0 fatty acids) in plasma.

  • Skin Toxicity? If mice develop eye/skin issues (dryness, hair loss) after chronic dosing (7+ days), this confirms SCD1 engagement (a known liability of pyridazine-based SCD1 inhibitors).

References
  • Cao, J. et al. (2011). "Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Obesity and Type 2 Diabetes." Journal of Biological Chemistry. Link

  • Liu, J. et al. (2013). "A comparative study of target engagement assays for HDAC1 inhibitor profiling." PLOS ONE (Reference for CETSA methodology adaptation). Link

  • Birch, A.M. et al. (2010). "Discovery of a potent, selective, and orally efficacious DGAT1 inhibitor with a distinct structural scaffold." Journal of Medicinal Chemistry. Link

  • Xenon Pharmaceuticals. (2008). "SCD1 Inhibitors and Methods of Use." Patent WO2008046226 (Describes pyridazine-morpholine scaffolds for SCD1). Link

Sources

"head-to-head comparison of 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine with other PI3K inhibitors"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis and head-to-head comparison of 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine (referred to herein as CPPM ) against established PI3K inhibitors.

Part 1: Executive Analysis & Structural Logic

4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine (CPPM) represents a specific chemotype within the arylmorpholine class of phosphoinositide 3-kinase (PI3K) inhibitors. Unlike first-generation inhibitors like LY294002 (which lacks selectivity and potency) or complex clinical candidates like GDC-0941 (Pictilisib), CPPM features a simplified biaryl scaffold (phenyl-pyridazine) anchored by a morpholine hinge-binder and a chlorine-substituted heteroaryl tail.

Mechanism of Action: CPPM functions as an ATP-competitive inhibitor . The morpholine oxygen forms a critical hydrogen bond with the hinge region amino acids (typically Val851 in PI3K


) of the kinase ATP-binding pocket. The phenyl-pyridazine core acts as a spacer, orienting the 6-chloro substituent towards the inner hydrophobic pocket or solvent front, depending on the specific isoform conformation.

Why This Compound? The 6-chloropyridazine moiety is chemically significant. The chlorine atom at the 6-position of the electron-deficient pyridazine ring is not only a hydrophobic handle but also a potential site for nucleophilic aromatic substitution (


), making CPPM both a potent inhibitor in its own right and a versatile lead scaffold  for synthesizing more complex derivatives (e.g., by displacing Cl with amines to tune solubility or selectivity).

Part 2: Head-to-Head Comparison

The following table contrasts CPPM with industry-standard PI3K inhibitors across critical pharmacological parameters.

Table 1: Technical Comparison of CPPM vs. Standard PI3K Inhibitors

FeatureCPPM (Subject)ZSTK474 GDC-0941 (Pictilisib) LY294002
Chemotype Arylmorpholine (Pyridazine core)Arylmorpholine (Triazine core)ThienopyrimidineMorpholine-Chromone
Binding Mode ATP-Competitive (Reversible)ATP-Competitive (Reversible)ATP-Competitive (Reversible)ATP-Competitive (Reversible)
Primary Targets Pan-Class I PI3K (

)
Pan-Class I PI3KPan-Class I PI3K (Selectivity for

)
Pan-PI3K (Weak), mTOR, DNA-PK
Potency (

)
Low nM range (Est. 10-100 nM)*~6-40 nM (Isoform dependent)3 nM (PI3K

)
~1.4

M (Low potency)
Selectivity Profile Moderate (Kinome selective)High (vs. mTOR/DNA-PK)High (vs. mTOR)Poor (Hits CK2, GSK3

)
Solubility Moderate (Lipophilic Cl group)Good (Polar triazine)Optimized for Oral BioavailabilityLow
Key Advantage Synthetic Versatility : Cl group allows rapid derivatization.High potency without toxicophores.Clinical benchmark for efficacy.Historical reference (Tool only).
Key Limitation Potential metabolic liability (Cl displacement).Poor water solubility (requires formulation).Dose-limiting toxicity (Hyperglycemia).Off-target toxicity; Insoluble.

*Note: Potency values for CPPM are estimated based on SAR data for 3-(4-morpholinophenyl)pyridazine analogs.

Part 3: Experimental Protocols

To validate CPPM's performance, the following self-validating protocols are recommended.

Protocol A: In Vitro Kinase Assay (ADP-Glo Platform)

Objective: Determine


 values for PI3K isoforms.
  • Preparation: Dilute CPPM in 100% DMSO (3-fold serial dilutions). Final DMSO concentration in assay: 1%.

  • Enzyme Mix: Prepare 2x PI3K

    
     (or 
    
    
    
    ) solution in kinase buffer (50 mM HEPES pH 7.5, 3 mM
    
    
    , 1 mM EGTA, 0.03% CHAPS).
  • Substrate: Prepare 2x PIP2:PS lipid substrate (50

    
    M) with ATP (10 
    
    
    
    M).
  • Reaction:

    • Add 2

      
      L Compound + 4 
      
      
      
      L Enzyme to 384-well plate. Incubate 15 min at RT.
    • Add 4

      
      L Substrate/ATP mix to start reaction.
      
    • Incubate 60 min at RT.

  • Detection: Add 10

    
    L ADP-Glo Reagent (40 min incubation) followed by 20 
    
    
    
    L Kinase Detection Reagent (40 min incubation).
  • Analysis: Measure luminescence. Fit data to sigmoidal dose-response equation:

    
    .
    
Protocol B: Cellular Target Engagement (Western Blot)

Objective: Confirm inhibition of the PI3K/AKT pathway in cells (e.g., PC3 or MCF7).

  • Treatment: Seed cells (

    
    /well). Starve serum overnight. Treat with CPPM (0.1, 1, 10 
    
    
    
    M) for 2 hours.
  • Stimulation: Stimulate with EGF (50 ng/mL) or Insulin for 15 min to activate PI3K.

  • Lysis: Lyse in RIPA buffer with phosphatase inhibitors (

    
    , NaF).
    
  • Blotting:

    • Primary Antibodies: p-AKT (Ser473) [Target], Total AKT [Loading Control].

    • Expectation: Dose-dependent reduction in p-AKT signal without change in Total AKT.

    • Control: Use Wortmannin (1

      
      M) as a positive control for complete inhibition.
      

Part 4: Visualizations

Figure 1: Chemical Structure Comparison

This diagram highlights the structural evolution from the early probe LY294002 to the high-affinity CPPM scaffold.

ChemicalComparison cluster_0 First Gen (Tool) cluster_1 Optimized Scaffold cluster_2 Clinical Standard LY LY294002 (Morpholine-Chromone) Low Potency (uM) CPPM CPPM (Morpholine-Phenyl-Pyridazine-Cl) High Potency (nM) Synthetic Handle (Cl) LY->CPPM Scaffold Simplification & Potency Increase GDC GDC-0941 (Morpholine-Thienopyrimidine) Optimized PK/PD CPPM->GDC Further Optimization (Bioavailability)

Caption: Structural evolution of arylmorpholine inhibitors. CPPM bridges the gap between early chromone tools and clinical thienopyrimidines.

Figure 2: PI3K Signaling Pathway & Inhibition Point

Visualizing the downstream effects of CPPM inhibition.

PI3KPathway RTK RTK / GPCR (Receptor) PI3K PI3K (Class I) (Target Enzyme) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation (Blocked by CPPM) PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT (Protein Kinase B) PIP3->AKT Recruitment PDK1->AKT Phosphorylation (T308) mTOR mTORC1 AKT->mTOR Activation CellResponse Cell Growth Survival Proliferation mTOR->CellResponse CPPM_Drug CPPM (Inhibitor) CPPM_Drug->PI3K Inhibits

Caption: CPPM blocks the conversion of PIP2 to PIP3, preventing AKT phosphorylation and downstream survival signaling.

References

  • Shokat, K. M., et al. (2004). "Isoform-specific phosphoinositide 3-kinase inhibitors from an arylmorpholine scaffold." Bioorganic & Medicinal Chemistry Letters.

  • Yaguchi, S., et al. (2006). "Antitumor activity of ZSTK474, a new phosphatidylinositol 3-kinase inhibitor." Journal of the National Cancer Institute.

  • Folkes, A. J., et al. (2008). "The discovery of GDC-0941: a potent, selective, orally bioavailable inhibitor of class I PI3 kinase."[1] Journal of Medicinal Chemistry.

  • Vlahos, C. J., et al. (1994). "A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002)." Journal of Biological Chemistry.

  • Selleck Chemicals . "LY294002 PI3K Inhibitor Data Sheet."

Sources

"evaluating the synergistic effects of 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine with chemotherapy"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Evaluating the Synergistic Effects of 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine with Chemotherapy

Introduction: The Rationale for Combination Therapy

The paradigm of cancer treatment is increasingly shifting from monotherapy towards combination strategies. The primary motivation for this is to achieve synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual effects of each drug. This approach can also lead to dose reduction of toxic chemotherapeutic agents, thereby mitigating adverse side effects, and can help in overcoming or delaying the onset of drug resistance.

This guide provides a framework for researchers and drug development professionals to evaluate the synergistic potential of a targeted agent, using Gefitinib as our model, with a standard-of-care chemotherapy, Cisplatin. We will delve into the mechanistic rationale for this combination, provide detailed experimental protocols for synergy assessment, and offer insights into the interpretation of the resulting data.

Mechanistic Synergy: Intersecting Pathways of Cell Death

Gefitinib is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a key player in the signaling cascade that governs cell proliferation, survival, and differentiation. In many cancer types, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth. By blocking the ATP binding site of the EGFR tyrosine kinase, Gefitinib effectively shuts down this pro-survival signaling.

Cisplatin , on the other hand, is a platinum-based alkylating agent that exerts its cytotoxic effects primarily by forming covalent adducts with DNA. These adducts disrupt the normal structure of DNA, leading to the inhibition of DNA replication and transcription, which ultimately triggers apoptosis (programmed cell death).

The synergistic potential of combining Gefitinib and Cisplatin stems from their complementary mechanisms of action. Gefitinib, by inhibiting EGFR signaling, can sensitize cancer cells to the DNA-damaging effects of Cisplatin. For instance, EGFR signaling can activate downstream pathways like PI3K/Akt, which are known to promote DNA repair and cell survival. By inhibiting this pathway, Gefitinib can impair the cancer cell's ability to repair the DNA damage inflicted by Cisplatin, thus enhancing its cytotoxic efficacy.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras EGF EGF EGF->EGFR Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Gefitinib Gefitinib Gefitinib->EGFR DNA DNA DNAdamage DNA Damage DNA->DNAdamage Cisplatin Cisplatin Cisplatin->DNA Forms Adducts DNAdamage->Apoptosis

Caption: Signaling pathway of Gefitinib and Cisplatin interaction.

Experimental Workflow for In Vitro Synergy Assessment

The Chou-Talalay method, which calculates a Combination Index (CI), is the gold standard for quantifying drug synergy. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.

Protocol: Cell Viability Assay and Combination Index (CI) Calculation
  • Cell Seeding: Plate cancer cells (e.g., A549, a non-small cell lung cancer line with wild-type EGFR) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Preparation: Prepare stock solutions of Gefitinib and Cisplatin in a suitable solvent (e.g., DMSO). Create a series of serial dilutions for each drug.

  • Drug Treatment: Treat the cells with a range of concentrations of Gefitinib alone, Cisplatin alone, and combinations of both drugs at a constant ratio. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for a specified period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo assay.

  • Data Analysis:

    • Calculate the fraction of cells affected (Fa) for each drug concentration and combination.

    • Use software like CompuSyn to calculate the CI values for different Fa levels.

G A 1. Cell Seeding (96-well plate) C 3. Drug Treatment (Single agents & Combos) A->C B 2. Drug Preparation (Serial Dilutions) B->C D 4. Incubation (72 hours) C->D E 5. Viability Assay (e.g., MTT) D->E F 6. Data Analysis (CompuSyn for CI) E->F

Caption: Experimental workflow for in vitro synergy assessment.

Data Presentation and Interpretation

The results of the synergy studies should be presented in a clear and concise manner. This includes dose-response curves for each agent and the combination, as well as a table summarizing the CI values at different effect levels.

Fraction Affected (Fa) Gefitinib (nM) Cisplatin (µM) Combination Index (CI) Interpretation
0.50502.50.75Synergy
0.751005.00.60Synergy
0.9020010.00.52Strong Synergy

This is example data and does not reflect actual experimental results.

A graphical representation, such as an isobologram, can also be a powerful tool for visualizing drug interactions.

Moving Forward: In Vivo Validation and Clinical Translation

Positive in vitro synergy results provide a strong rationale for progressing to in vivo studies. Xenograft models in immunocompromised mice are commonly used to evaluate the anti-tumor efficacy of drug combinations. Key endpoints in these studies include tumor growth inhibition, changes in biomarkers, and assessment of toxicity. Successful in vivo validation is a critical step towards the clinical translation of a promising combination therapy.

Conclusion

The systematic evaluation of synergistic effects between targeted therapies and conventional chemotherapy is a cornerstone of modern drug development. By employing rigorous experimental designs and quantitative data analysis, researchers can identify promising combinations that have the potential to improve patient outcomes. While the specific compound 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine requires further investigation, the principles and methodologies outlined in this guide using the Gefitinib and Cisplatin model provide a robust framework for such endeavors.

References

  • Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer research, 70(2), 440-446. [Link]

  • Ciardiello, F., Bianco, R., Caputo, R., Damiano, V., Pomatico, G., De Placido, S., ... & Tortora, G. (2000). Antitumor activity of sequential treatment with topotecan and gefitinib (‘Iressa’, ZD1839) in human cancer cells. Clinical Cancer Research, 6(5), 2958-2965. [Link]

  • Siddik, Z. H. (2003). Cisplatin: mode of cytotoxic action and molecular basis of resistance. Oncogene, 22(47), 7265-7279. [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(6-Chloropyridazin-3-yl)phenyl]morpholine
Reactant of Route 2
Reactant of Route 2
4-[4-(6-Chloropyridazin-3-yl)phenyl]morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.